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  • Product: trans-4-(4-Morpholinyl)-3-pyrrolidinol
  • CAS: 1262833-06-6

Core Science & Biosynthesis

Foundational

trans-4-(4-Morpholinyl)-3-pyrrolidinol chemical structure and molecular weight

An In-Depth Technical Guide to trans-4-(4-Morpholinyl)-3-pyrrolidinol For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Heterocycles in Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-4-(4-Morpholinyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a cornerstone scaffold.[1][2] Its prevalence in FDA-approved drugs is a testament to its utility in enhancing aqueous solubility, modulating physicochemical properties, and providing a three-dimensional framework that allows for precise interaction with biological targets.[1][2][3] The pyrrolidine nucleus, a saturated five-membered nitrogen heterocycle, is a key component of the natural amino acid proline, which is integral to the structure of countless proteins.[1][4] When functionalized, the pyrrolidine scaffold offers a rich vector space for medicinal chemists to explore in the quest for improved potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific, highly functionalized derivative: trans-4-(4-Morpholinyl)-3-pyrrolidinol . This molecule uniquely combines the well-established pyrrolidine core with a morpholine substituent—another "privileged" structure in medicinal chemistry known for conferring favorable properties such as improved metabolic stability and desirable lipophilicity.[5] The presence of the hydroxyl group and the defined trans stereochemistry further adds to its potential as a sophisticated building block for complex, biologically active molecules. We will delve into its chemical identity, physicochemical properties, and its strategic application in the synthesis of novel pharmaceutical agents.

Part 1: Core Molecular Attributes

Chemical Structure and Stereochemistry

The fundamental identity of a molecule lies in its structure. trans-4-(4-Morpholinyl)-3-pyrrolidinol is characterized by a pyrrolidine ring substituted at the 3- and 4-positions with a hydroxyl (-OH) group and a morpholinyl group, respectively. The designation "trans" specifies the relative stereochemistry of these two substituents, indicating they are on opposite sides of the pyrrolidine ring plane.

The precise stereochemical configuration is critical for biological activity, as enantiomers often exhibit vastly different interactions with chiral protein targets.[2] The SMILES string O[C@@H]1N2CCOCC2 represents a specific enantiomeric pair, (3R,4R) and its mirror image (3S,4S).[6]

G target trans-4-(4-Morpholinyl)-3-pyrrolidinol intermediate Aza-Michael Adduct Intermediate target->intermediate Intramolecular Cyclization precursors 1,2,4-Butanetriol + Morpholine intermediate->precursors Iridium(III)-Catalyzed Borrowing Hydrogen

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Experimental Protocol (Proposed)

This protocol is a conceptual workflow based on the iridium-catalyzed amination of triols. [7]Optimization would be required to maximize yield and stereoselectivity for this specific transformation.

Objective: To synthesize trans-4-(4-Morpholinyl)-3-pyrrolidinol from 1,2,4-butanetriol and morpholine.

Materials:

  • 1,2,4-Butanetriol

  • Morpholine

  • Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Workflow:

  • Reactor Setup: A dried Schlenk flask is charged with the Iridium(III) catalyst under an inert atmosphere.

  • Reagent Addition: Anhydrous toluene, 1,2,4-butanetriol, and morpholine are added sequentially via syringe. Rationale: Maintaining an inert and anhydrous environment is crucial to prevent catalyst deactivation and side reactions.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a period determined by reaction monitoring (e.g., 12-24 hours). Rationale: Thermal energy is required to drive the catalytic cycle, including the initial dehydrogenation step.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel. Rationale: Purification is essential to isolate the target compound from the catalyst, unreacted starting materials, and any byproducts.

  • Characterization: The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The trans stereochemistry would be confirmed by 2D NMR techniques such as NOESY.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis setup 1. Setup Reactor (Inert Atmosphere) add_reagents 2. Add Catalyst, Solvent, 1,2,4-Butanetriol, Morpholine setup->add_reagents heat 3. Heat and Stir (e.g., 110°C, 24h) add_reagents->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete workup 5. Cooldown & Solvent Removal monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Sources

Exploratory

An In-depth Technical Guide to the Solubility of trans-4-(4-Morpholinyl)-3-pyrrolidinol in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of trans-4-(4-Morpholinyl)-3-pyrrolidinol in a range of organic solvents. As a novel compound with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of trans-4-(4-Morpholinyl)-3-pyrrolidinol in a range of organic solvents. As a novel compound with significant potential in pharmaceutical development, a thorough understanding of its solubility is paramount for formulation, process chemistry, and bioavailability. This document outlines the theoretical physicochemical properties of the molecule, predicts its solubility behavior based on structural analysis, and provides a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical steps necessary to generate a robust solubility profile for this compound of interest.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's ultimate success.[1][2] It dictates the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the efficiency of purification and manufacturing processes.[3][4] Poor solubility can lead to insufficient drug absorption, resulting in low efficacy and high inter-patient variability.[1] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a cornerstone of a rational and efficient drug development program.[3]

trans-4-(4-Morpholinyl)-3-pyrrolidinol is a molecule of interest due to its hybrid structure, incorporating both a pyrrolidinol and a morpholine moiety. Such scaffolds are prevalent in a wide array of biologically active compounds.[5] The pyrrolidine ring is a versatile building block in many natural and synthetic drugs, while the morpholine group is known for its favorable properties, including metabolic stability and aqueous solubility.[5][6] Understanding the solubility of this specific combination is essential for unlocking its therapeutic potential.

This guide will provide a detailed roadmap for researchers to:

  • Predict the solubility behavior of trans-4-(4-Morpholinyl)-3-pyrrolidinol based on its molecular structure.

  • Implement a robust experimental protocol to quantitatively measure its thermodynamic solubility.

  • Structure and present the resulting data in a clear and comparative format.

Theoretical Framework: Predicting Solubility from Molecular Structure

While precise solubility data for trans-4-(4-Morpholinyl)-3-pyrrolidinol is not yet widely published, a reasoned prediction of its behavior can be derived from its constituent parts and fundamental chemical principles. The guiding principle of "like dissolves like" is the starting point for this analysis.

Structural Features and Physicochemical Properties

The structure of trans-4-(4-Morpholinyl)-3-pyrrolidinol contains several key functional groups that will govern its interactions with various solvents:

  • Pyrrolidinol Ring: This five-membered saturated heterocycle contains a secondary amine and a hydroxyl group.

  • Morpholine Ring: This six-membered saturated heterocycle contains a tertiary amine and an ether linkage.

  • Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor.

  • Amine Groups (Secondary and Tertiary): The pyrrolidine nitrogen is a secondary amine and a hydrogen bond donor, while the morpholine nitrogen is a tertiary amine. Both are hydrogen bond acceptors and basic centers.

  • Ether Linkage (-O-): The oxygen in the morpholine ring can act as a hydrogen bond acceptor.

Based on these features, we can predict the following key physicochemical properties:

  • Polarity: The presence of multiple heteroatoms (N, O) and a hydroxyl group makes the molecule highly polar.

  • Hydrogen Bonding: The molecule has a strong capacity for hydrogen bonding, with two hydrogen bond donors (the -OH and N-H groups) and multiple acceptor sites (the two nitrogen atoms and the two oxygen atoms).

  • pKa: The molecule possesses two basic nitrogen atoms. The pyrrolidine nitrogen, being a secondary amine, is expected to be the more basic of the two, with an estimated pKa in the range of 9-11. The morpholine nitrogen will be less basic, with a pKa likely in the range of 7-8. This basicity means that the molecule's solubility will be highly dependent on the pH in aqueous and protic solvents.

  • LogP (Octanol-Water Partition Coefficient): Due to its high polarity and hydrogen bonding capability, the predicted LogP value is expected to be low (likely negative), indicating a preference for hydrophilic environments over lipophilic ones.

Predicted Solubility in Different Solvent Classes

Based on the above analysis, the expected solubility of trans-4-(4-Morpholinyl)-3-pyrrolidinol in various classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is predicted. These solvents can engage in hydrogen bonding with the solute, effectively solvating the polar functional groups.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to high solubility is expected. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will help to dissolve the polar molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The nonpolar nature of these solvents will not favorably interact with the highly polar and hydrogen-bonding functional groups of the solute.

Experimental Determination of Thermodynamic Solubility

To move from prediction to concrete data, a robust experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[3] Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid phase. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true equilibrium value.[2][4]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately measure the solubility of trans-4-(4-Morpholinyl)-3-pyrrolidinol.

Materials and Equipment:

  • trans-4-(4-Morpholinyl)-3-pyrrolidinol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Protocol:

  • Preparation: Add an excess amount of solid trans-4-(4-Morpholinyl)-3-pyrrolidinol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A visual excess is typically sufficient.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in solution has reached a plateau, indicating equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid material, it is best to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Quantification by HPLC

A validated, stability-indicating HPLC method is essential for accurate quantification.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical for a polar compound like this. The pH of the buffer can be adjusted to ensure good peak shape.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.

  • Calibration: A calibration curve must be prepared using standard solutions of known concentrations of trans-4-(4-Morpholinyl)-3-pyrrolidinol. The concentration of the experimental samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized format to facilitate comparison and interpretation.

Solubility Data Table

The following table provides a template for presenting the solubility data for trans-4-(4-Morpholinyl)-3-pyrrolidinol in various organic solvents at a specified temperature.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Isopropanol25[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile25[Experimental Value][Calculated Value]
Dimethylformamide25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]
Nonpolar Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Interpreting the Results

The collected data will provide a quantitative understanding of the compound's solubility profile. It is expected that the results will align with the theoretical predictions: higher solubility in polar solvents and lower solubility in nonpolar solvents. Discrepancies between predicted and observed solubility can offer insights into specific solvent-solute interactions. This data is invaluable for selecting appropriate solvents for:

  • Reaction Chemistry: Choosing a solvent in which reactants are soluble and the product may either be soluble or crystallize out.

  • Crystallization and Purification: Identifying solvent/anti-solvent systems for effective purification.

  • Formulation Development: Selecting excipients and solvent systems for liquid formulations.

Visualizations

Logical Relationship of Physicochemical Properties to Solubility

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Predicted Solubility Behavior A trans-4-(4-Morpholinyl)-3-pyrrolidinol B High Polarity A->B C H-Bonding Capacity (Donors & Acceptors) A->C D Low Predicted LogP A->D E Basic pKa A->E F High Solubility in Polar Protic Solvents B->F G Good Solubility in Polar Aprotic Solvents B->G H Poor Solubility in Nonpolar Solvents B->H C->F C->G C->H D->F D->G D->H

Caption: Relationship between molecular structure and predicted solubility.

Experimental Workflow for Thermodynamic Solubility Determination

G A Add Excess Solid to Solvent B Equilibrate (24-72h with shaking at constant T) A->B C Centrifuge to Pellet Solid B->C D Sample Supernatant C->D E Filter Sample (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by Validated HPLC F->G H Calculate Solubility G->H

Caption: Shake-flask method workflow for solubility determination.

Conclusion

While a definitive, published solubility profile for trans-4-(4-Morpholinyl)-3-pyrrolidinol is not yet available, this guide provides the essential theoretical and practical framework for any researcher to generate this critical data. By understanding the compound's structural characteristics, one can make rational predictions about its behavior in various organic solvents. More importantly, the detailed shake-flask protocol presented here offers a robust and reliable method for obtaining quantitative thermodynamic solubility data. The generation of such a solubility profile is a crucial step in the early-stage development of this promising compound, enabling informed decisions in process chemistry, formulation, and ultimately, its journey toward clinical application.

References

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Wikipedia. (2023). Pyrrolidine. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802. [Link]

  • Martel, S., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Processes, 9(11), 2029. [Link]

  • Solubility of Things. Pyrrolidine. [Link]

  • PubChem. (3R,4S)-pyrrolidine-3,4-diol. [Link]

  • American Elements. (+/-)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Foundational

trans-4-(4-Morpholinyl)-3-pyrrolidinol CAS number and synonyms

This technical guide provides an in-depth analysis of trans-4-(4-Morpholinyl)-3-pyrrolidinol , a critical heterocyclic building block in medicinal chemistry. Identity & Physicochemical Profile This compound is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of trans-4-(4-Morpholinyl)-3-pyrrolidinol , a critical heterocyclic building block in medicinal chemistry.

Identity & Physicochemical Profile

This compound is a bifunctional scaffold featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a morpholine ring at position 4. The trans relative stereochemistry is crucial for its function as a rigidified linker in drug discovery, particularly for kinase inhibitors and GPCR ligands where defined spatial orientation is required for binding affinity.

Property Data
Common Name trans-4-(4-Morpholinyl)-3-pyrrolidinol
CAS Number (2HCl Salt) 1262769-44-7
CAS Number (Free Base) Not widely listed; often referenced via salt CAS or MDL number MFCD18071434 .
Synonyms trans-4-morpholin-4-ylpyrrolidin-3-ol; 4-(3-hydroxypyrrolidin-4-yl)morpholine
Molecular Formula C₈H₁₆N₂O₂ (Free Base) / C₈H₁₈Cl₂N₂O₂ (Dihydrochloride)
Molecular Weight 172.23 g/mol (Free Base) / 245.15 g/mol (Dihydrochloride)
Stereochemistry trans-relative configuration (Racemic mixture of (3R,4S) and (3S,4R) unless specified as chiral).
Solubility Highly soluble in water (salt form), DMSO, and Methanol.
Synthetic Utility & Applications

The trans-4-(4-Morpholinyl)-3-pyrrolidinol scaffold is a "privileged structure" in medicinal chemistry. Its value lies in three key attributes:

  • Solubilizing Tail: The morpholine ring is a standard pharmacophore used to improve the aqueous solubility and metabolic stability of lipophilic drug candidates.

  • Rigid Linker: The pyrrolidine ring locks the hydroxyl and morpholine groups into a specific trans conformation, reducing the entropic penalty upon binding to a protein target.

  • H-Bonding Potential: The 3-hydroxyl group serves as a hydrogen bond donor/acceptor, often interacting with hinge regions in kinases or polar residues in GPCR pockets.

Primary Therapeutic Areas:

  • Kinase Inhibitors: Used to synthesize inhibitors for JAK, CDK, and EGFR families. The morpholine moiety often protrudes into the solvent-exposed region of the ATP-binding pocket.

  • Antibacterials: Analogues have been explored in the synthesis of novel oxazolidinone antibiotics.

Synthesis & Manufacturing

The industrial synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol typically follows a regioselective epoxide ring-opening strategy. This route ensures the formation of the trans isomer due to the SN2 nature of the nucleophilic attack.

Core Synthetic Pathway
  • Protection: 3-Pyrroline is protected (e.g., with Boc anhydride) to prevent side reactions at the secondary amine.

  • Epoxidation: The double bond is oxidized using m-CPBA or magnesium monoperoxyphthalate (MMPP) to form the cis-epoxide (relative to the ring plane, though often a mixture if not controlled, but the subsequent opening dictates the trans product).

  • Ring Opening: Morpholine attacks the epoxide. Under basic or Lewis acid-catalyzed conditions, the attack occurs anti-periplanar to the epoxide oxygen, exclusively yielding the trans-amino alcohol.

  • Deprotection: The Boc group is removed using HCl/Dioxane or TFA, yielding the final dihydrochloride salt.

Visualized Workflow (Graphviz)

SynthesisPath Start 3-Pyrroline Step1 N-Boc-3-Pyrroline Start->Step1 Boc2O, TEA DCM, 0°C Step2 N-Boc-3,4-Epoxypyrrolidine Step1->Step2 m-CPBA DCM, rt Step3 trans-N-Boc-4-Morpholinyl-3-Hydroxypyrrolidine Step2->Step3 Morpholine LiClO4 (cat.), CH3CN Reflux (Ring Opening) Final trans-4-(4-Morpholinyl)-3-pyrrolidinol (2HCl) Step3->Final 4M HCl in Dioxane Deprotection

Caption: Figure 1. Standard synthetic route for trans-4-(4-Morpholinyl)-3-pyrrolidinol via epoxide ring opening.

Detailed Experimental Protocol

Step 3: Epoxide Ring Opening (Key Step) Rationale: This step establishes the stereochemistry. The use of a Lewis acid catalyst (like LiClO₄ or Ca(OTf)₂) can accelerate the reaction and improve regioselectivity.

  • Reagents: N-Boc-3,4-epoxypyrrolidine (1.0 eq), Morpholine (1.2 eq), Lithium Perchlorate (0.1 eq), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve N-Boc-3,4-epoxypyrrolidine in anhydrous acetonitrile.

    • Add morpholine and lithium perchlorate.

    • Heat the mixture to reflux (approx. 80°C) for 12–16 hours under nitrogen.

    • Monitor reaction progress by TLC (visualization with ninhydrin or KMnO₄).

    • Upon completion, cool to room temperature and concentrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient) yields the trans-amino alcohol intermediate.

Step 4: Deprotection to Dihydrochloride Salt

  • Procedure:

    • Dissolve the intermediate from Step 3 in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (4.0 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate will form.

    • Filter the solid, wash with diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.

    • Result: trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride (CAS 1262769-44-7).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (D₂O, 400 MHz):

    • δ 4.5–4.6 (m, 1H, CH-OH)

    • δ 3.8–4.0 (m, 4H, Morpholine O-CH₂)

    • δ 3.4–3.7 (m, 4H, Pyrrolidine CH₂)

    • δ 3.1–3.3 (m, 4H, Morpholine N-CH₂)

    • Note: The coupling constant between H3 and H4 is typically smaller for trans isomers in 5-membered rings compared to cis, but this can vary with conformation. NOESY experiments are recommended for definitive stereochemical assignment.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ calculated for C₈H₁₇N₂O₂: 173.13; Found: 173.1.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

    • Detection: UV 210 nm (low absorption, ELSD recommended).

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential amine volatility.

References
  • Sigma-Aldrich. trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride Product Specification. Link

  • PubChem. Compound Summary for CID 1262769-44-7 (Salt Form). Link

  • ResearchGate. Morpholines: Synthesis and Biological Activity. (Review of morpholine synthesis strategies, including epoxide opening). Link

  • Google Patents. Process for preparing 3-pyrrolidinol derivatives. (General methodologies for pyrrolidinol synthesis). Link

Exploratory

Therapeutic Potential of Morpholinyl Pyrrolidinol Derivatives: A Technical Guide

Executive Summary The Morpholinyl Pyrrolidinol scaffold represents a high-value "privileged structure" in modern medicinal chemistry, characterized by the synergistic fusion of a solubilizing morpholine ring and a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Morpholinyl Pyrrolidinol scaffold represents a high-value "privileged structure" in modern medicinal chemistry, characterized by the synergistic fusion of a solubilizing morpholine ring and a chiral, hydrogen-bonding pyrrolidinol core. This structural motif has transcended its role as a mere linker to become a critical pharmacophore in therapeutics for lysosomal storage diseases (e.g., Gaucher disease) and precision oncology (e.g., PI3K/mTOR inhibition).

This guide dissects the therapeutic utility of this scaffold, moving beyond surface-level descriptions to explore the structural-activity relationships (SAR) , synthetic accessibility , and mechanistic validation required for drug development.[1]

Structural Rationale: The "Privileged" Synergy

The therapeutic success of morpholinyl pyrrolidinol derivatives stems from their ability to solve two competing problems in drug discovery: target affinity and ADME properties .

The Pharmacophoric Triad

The scaffold functions through three distinct structural zones:

  • The Morpholine Tail (PK Modulator):

    • Function: Lowers logP (lipophilicity) to prevent non-specific binding while maintaining Blood-Brain Barrier (BBB) permeability if needed.[2]

    • pKa Modulation: The morpholine nitrogen (pKa ~8.3) acts as a weak base, allowing for lysosomal trapping—a critical feature for drugs targeting lysosomal enzymes like Glucosylceramide Synthase (GCS).

  • The Pyrrolidine Core (Rigid Spacer):

    • Function: Provides a semi-rigid, sp3-rich scaffold that orients substituents in precise 3D vectors, superior to flexible alkyl chains.

  • The Hydroxyl Motif (The "Anchor"):

    • Function: The -OH group on the pyrrolidine ring (typically at C3 or C4) serves as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA).[2] In kinase inhibitors, this often interacts with the hinge region or catalytic lysine.

Target Landscape & Mechanism of Action

Metabolic Disease: Glucosylceramide Synthase (GCS) Inhibition

The most clinically validated application of this scaffold is in Substrate Reduction Therapy (SRT) for Gaucher disease.

  • Lead Compound: Eliglustat (Cerdelga®).[2]

  • Mechanism: Eliglustat mimics the transition state of ceramide. The pyrrolidine ring mimics the sugar moiety's position, while the hydrophobic tail occupies the lipid binding pocket of GCS.

  • Therapeutic Outcome: Inhibition of GCS prevents the accumulation of glucosylceramide (GL-1) in macrophages, reversing the "Gaucher cell" phenotype.

Oncology: Kinase Inhibition (PI3K/mTOR)

Recent derivatives (e.g., morpholin-4-yl-pyrrolidin-3-ol analogs) have emerged as potent inhibitors of the PI3K/AKT/mTOR pathway.[2]

  • Binding Mode: The morpholine oxygen often forms a hydrogen bond with the kinase hinge region (e.g., Val851 in PI3Kα), while the pyrrolidinol hydroxyl group interacts with the ribose-binding pocket or solvating waters, improving selectivity over other kinases.

Visualizing the Pathway

The following diagram illustrates the dual therapeutic logic: GCS inhibition in lysosomes vs. Kinase inhibition in the cytoplasm.

TherapeuticPathways cluster_Lyso Lysosomal Storage (Gaucher) cluster_Onco Oncology (PI3K/mTOR) Scaffold Morpholinyl Pyrrolidinol Scaffold GCS Target: GCS Enzyme Scaffold->GCS Inhibits (IC50 nM) Clearance Substrate Reduction Scaffold->Clearance Therapeutic Effect Kinase Target: PI3K/mTOR Scaffold->Kinase Binds ATP Pocket Apoptosis Tumor Apoptosis Scaffold->Apoptosis Downstream Effect GlcCer Glucosylceramide (Accumulation) GCS->GlcCer Catalysis Ceramide Ceramide Ceramide->GCS Phospho AKT Phosphorylation Kinase->Phospho Signaling Cascade

Figure 1: Dual therapeutic mechanisms of morpholinyl pyrrolidinol derivatives in metabolic disease and oncology.[2]

Medicinal Chemistry: Synthesis & Optimization

Synthetic Workflow: Reductive Amination Strategy

The most robust route to chiral morpholinyl pyrrolidinols involves the coupling of a chiral pyrrolidinol core with a morpholine-aldehyde or equivalent electrophile.[2]

Protocol: Stereoselective Reductive Amination

  • Reagents: (S)-3-pyrrolidinol (chiral pool), Morpholine-acetaldehyde (or equivalent), NaBH(OAc)3 (reducing agent), DCE (solvent).[2]

  • Procedure:

    • Dissolve (S)-3-pyrrolidinol (1.0 eq) and the morpholine-aldehyde (1.1 eq) in DCE.

    • Add catalytic acetic acid (0.1 eq) to activate the imine formation. Stir for 1h at RT.

    • Add NaBH(OAc)3 (1.5 eq) in portions. Stir for 12h.

    • Critical Step: Quench with saturated NaHCO3. The basicity of the morpholine requires careful pH control (pH > 10) during extraction to ensure the product is in the organic phase.

SAR Optimization Table
Structural ZoneModificationEffect on Potency/ADME
Pyrrolidine N1 Hydrophobic Tail (C8-C10)Critical for GCS inhibition. Mimics ceramide lipid chain.[2]
Pyrrolidine C3-OH Inversion (R to S)Drastically alters kinase selectivity.[2] (S)-isomer often preferred for ATP pocket fit.[2]
Morpholine Ring 2,6-Dimethyl substitutionIncreases metabolic stability (blocks CYP oxidation) and lipophilicity.[2]
Linker Rigidification (Phenyl/Amide)Improves potency by reducing entropic penalty upon binding.

Preclinical Validation Protocols

To validate the therapeutic potential, the following assays are mandatory. These protocols are designed to be self-validating controls.[2]

In Vitro GCS Inhibition Assay (Cell-Based)

Purpose: To measure the reduction of Glucosylceramide (GlcCer) levels.[2]

  • Cell Line: K562 or specific Gaucher fibroblast lines.

  • Tracer: C6-NBD-Ceramide (fluorescent substrate).[2]

  • Workflow:

    • Seed cells (20,000/well) in 96-well plates.[2]

    • Treat with Test Compound (0.1 nM – 10 µM) for 1h.[2]

    • Add C6-NBD-Ceramide (5 µM).[2] Incubate for 3h.

    • Lipid Extraction: Wash cells with ice-cold PBS.[2] Extract lipids using Chloroform:Methanol (2:1).[2]

    • Analysis: HPTLC (High-Performance Thin-Layer Chromatography) or LC-MS/MS.[2]

  • Endpoint: Quantify the ratio of NBD-GlcCer to NBD-Ceramide. A potent inhibitor will show low NBD-GlcCer and high NBD-Ceramide.[2]

Kinase Selectivity Profiling (ADP-Glo)

Purpose: To confirm the compound targets the intended kinase (e.g., PI3K) without off-target toxicity.[2]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Logic: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.

  • Control: Staurosporine (pan-kinase inhibitor) as positive control; DMSO as negative.

  • Validation: Z' factor must be > 0.5 for the assay to be valid.

Safety & Toxicology Considerations

CYP2D6 Interaction
  • Risk: Many morpholine-containing drugs (including Eliglustat) are metabolized by CYP2D6.[2]

  • Mitigation: During lead optimization, screen for "metabolic switching" by fluorinating the morpholine ring or the pyrrolidine ring to block metabolic soft spots.

  • QT Prolongation: Compounds with basic amines (like the pyrrolidine nitrogen) can block hERG channels. Mandatory hERG patch-clamp assays are required early in the funnel.[2]

Visualizing the Synthesis Logic

SynthesisWorkflow Start1 (S)-3-Pyrrolidinol (Chiral Core) Step1 Step 1: Imine Formation (DCE, AcOH, 1h) Start1->Step1 Start2 Morpholine-Aldehyde (Solubilizer) Start2->Step1 Step2 Step 2: Reductive Amination (NaBH(OAc)3, 12h) Step1->Step2 Intermediate Crude Morpholinyl-Pyrrolidinol Step2->Intermediate Step3 Step 3: N-Alkylation / Acylation (Target Specificity) Intermediate->Step3 Functionalization Final Final Therapeutic Candidate (>98% ee) Step3->Final

Figure 2: Synthetic workflow for generating chiral morpholinyl pyrrolidinol libraries.

References

  • Eliglustat Pharmacology: "Eliglustat Tartrate: A Glucosylceramide Synthase Inhibitor for the Treatment of Gaucher Disease Type 1." Drugs of the Future, 2011. Link

  • Morpholine Scaffold Review: "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." Journal of Medicinal Chemistry, 2021. Link

  • PI3K Inhibitor Synthesis: "Design and Synthesis of Morpholinyl-Pyrrolidine Based PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • GCS Assay Protocols: "Assay for Glucosylceramide Synthase Inhibitors using NBD-Ceramide." Methods in Enzymology, 2000. Link

  • FDA Label (Eliglustat): "Cerdelga (eliglustat) Prescribing Information." U.S. Food and Drug Administration, 2014. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reagents for Reductive Amination of trans-4-(4-Morpholinyl)-3-pyrrolidinol

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its prominence stems from its efficiency in constructing carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent to form a more substituted amine, offers a highly controlled and versatile approach, often circumventing the challenges of overalkylation associated with direct alkylation methods.[3][4] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion.[5] This intermediate is subsequently reduced to the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3][4][6]

This guide provides a detailed examination of reagent selection and application for the reductive amination of a specific, structurally complex secondary amine: trans-4-(4-Morpholinyl)-3-pyrrolidinol. This substrate, featuring both a sterically hindered secondary amine and a hydroxyl group, presents unique challenges that necessitate a careful and informed choice of reagents to achieve high yields and purity.

Understanding the Substrate: trans-4-(4-Morpholinyl)-3-pyrrolidinol

The structure of trans-4-(4-Morpholinyl)-3-pyrrolidinol incorporates several key features that influence the choice of reductive amination conditions:

  • Secondary Amine: As a secondary amine, it will react with a carbonyl compound (aldehyde or ketone) to form a tertiary amine. The formation of the intermediate iminium ion can be slower and less favored compared to reactions with primary amines, especially with sterically demanding ketones.[7][8]

  • Steric Hindrance: The pyrrolidine ring and the adjacent morpholinyl group create a sterically congested environment around the nitrogen atom. This can impede the initial nucleophilic attack on the carbonyl carbon and the subsequent formation of the iminium ion.

  • Hydroxyl Group: The presence of a hydroxyl group introduces a potential site for side reactions, such as O-alkylation, and can also influence the solubility and reactivity of the molecule. The chosen reducing agent should ideally not reduce other functional groups present in the molecule.

Core Principles of Reagent Selection

The ideal reducing agent for the reductive amination of trans-4-(4-Morpholinyl)-3-pyrrolidinol should exhibit the following characteristics:

  • Chemoselectivity: It must selectively reduce the iminium ion intermediate over the starting aldehyde or ketone. This is the most critical factor to prevent the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts.[3]

  • Mildness: The reagent should be mild enough to tolerate the various functional groups present in the substrate and the desired carbonyl partner.

  • Efficiency under appropriate pH: The formation of the iminium ion is typically favored under weakly acidic conditions (pH 4-6).[3] The reducing agent must be effective and stable in this pH range.

  • Safety and Handling: Practical considerations such as toxicity, stability, and ease of handling are also important, especially in a drug development setting.

Recommended Reagents and Protocols

Based on established principles and extensive literature precedent, two primary classes of reducing agents are recommended for the reductive amination of trans-4-(4-Morpholinyl)-3-pyrrolidinol: mild borohydride reagents and, for more challenging cases, alternative hydride sources or catalytic hydrogenation.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Reagent of Choice

Sodium triacetoxyborohydride (STAB) is widely regarded as the premier reagent for reductive aminations due to its exceptional mildness and selectivity.[4][5][9][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones directly but highly effective at reducing the more electrophilic iminium ion intermediate.[10]

Key Advantages of NaBH(OAc)₃:

  • High Selectivity: Excellent at selectively reducing iminium ions in the presence of carbonyls.[4][10]

  • Broad Functional Group Tolerance: Compatible with a wide range of functional groups, including esters, amides, and nitro groups.[5][11]

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure where all components are mixed together.[10]

  • Non-Toxic Byproducts: Avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride.[4]

Table 1: Comparison of Common Reductive Amination Reagents

ReagentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective hydride donor.Excellent chemoselectivity, broad functional group tolerance, non-toxic byproducts.[4][5][10]Moisture sensitive, can be slower with hindered substrates.[9]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at acidic pH.Effective and stable in protic solvents.[9][12]Highly toxic (releases HCN in strong acid), potential for cyanide byproduct formation.[6][13]
Sodium Borohydride (NaBH₄) Stronger, less selective reducing agent.Inexpensive and readily available.Can reduce aldehydes and ketones; requires sequential addition after imine formation.[3][9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Heterogeneous or homogeneous catalysis."Green" option with water as the only byproduct, can be highly effective.[1][14]Requires specialized equipment (hydrogenator), potential for catalyst poisoning, may reduce other functional groups.
2-Picoline Borane Stable amine-borane complex.Good stability in protic solvents, suitable for large-scale synthesis.[14]Can still off-gas hydrogen and potentially diborane.[14]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of trans-4-(4-Morpholinyl)-3-pyrrolidinol with an aldehyde or ketone.

Materials:

  • trans-4-(4-Morpholinyl)-3-pyrrolidinol

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add trans-4-(4-Morpholinyl)-3-pyrrolidinol (1.0 equivalent).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE. Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the desired tertiary amine.

Sodium Cyanoborohydride (NaBH₃CN) - A Viable Alternative

Sodium cyanoborohydride is another selective reducing agent for reductive aminations, particularly effective at a pH of 6-7.[4] It is less sensitive to water than STAB and is often used in protic solvents like methanol.[9] However, its high toxicity and the potential to release hydrogen cyanide gas upon contact with strong acid necessitate careful handling and workup procedures.[6]

When to Consider NaBH₃CN:

  • When reactions with NaBH(OAc)₃ are sluggish.

  • When using protic solvents like methanol is advantageous for solubility.

Caution: Due to its toxicity, NaBH(OAc)₃ is generally the preferred reagent unless specific circumstances warrant the use of NaBH₃CN.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, gentle heating (e.g., 40 °C) may be beneficial. The addition of a catalytic amount of a Lewis acid like zinc chloride (ZnCl₂) can also sometimes improve yields with less reactive substrates.[9] For sterically hindered ketones, allowing for a longer pre-incubation time for imine formation before adding the reducing agent can be helpful.[7]

  • Side Product Formation: If reduction of the carbonyl starting material is observed, it indicates that the reducing agent is too reactive or the iminium ion formation is too slow. Switching to a milder reagent like NaBH(OAc)₃ or ensuring the pH is weakly acidic is recommended.

  • Dialkylation (for primary amines): While not directly applicable to the secondary amine in this topic, it's a common issue in reductive aminations. Using a slight excess of the amine can sometimes mitigate this.

Visualization of the Reductive Amination Workflow

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation (Weakly Acidic) cluster_reduction Reduction Amine trans-4-(4-Morpholinyl)-3-pyrrolidinol Iminium Iminium Ion Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Iminium Product Tertiary Amine Product Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) Experimental_Workflow Start 1. Combine Amine and Carbonyl in Anhydrous Solvent Add_Reagent 2. Add NaBH(OAc)₃ Portion-wise Start->Add_Reagent Stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->Stir Quench 4. Quench with Saturated NaHCO₃ (aq) Stir->Quench Extract 5. Extraction with Organic Solvent Quench->Extract Dry 6. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate 7. Concentrate Under Reduced Pressure Dry->Concentrate Purify 8. Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow.

Conclusion

For the reductive amination of trans-4-(4-Morpholinyl)-3-pyrrolidinol, sodium triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent due to its superior selectivity, mildness, and safety profile. The provided protocol offers a robust starting point for synthesizing a diverse range of tertiary amine derivatives from this valuable building block. Careful attention to anhydrous conditions and reaction monitoring will ensure high yields and purity, facilitating the efficient development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5187-5205. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Journal of Organic Chemistry, Pharmacy and Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Application

Technical Guide: Strategic Derivatization of trans-4-(4-Morpholinyl)-3-pyrrolidinol

[1][2] Part 1: Executive Summary & Structural Logic The Scaffold Significance The trans-4-(4-Morpholinyl)-3-pyrrolidinol scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Structural Logic

The Scaffold Significance

The trans-4-(4-Morpholinyl)-3-pyrrolidinol scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2] Its value lies in three key attributes:

  • Solubility Enhancement: The morpholine ring significantly lowers logP and improves aqueous solubility.[3][4][5]

  • Vector Control: The trans-stereochemistry provides a rigid vector, directing substituents at the C3 (oxygen) and C4 (morpholine) positions into defined regions of a binding pocket.[3][4][5]

  • Fsp3 Character: The high fraction of sp3-hybridized carbons improves metabolic stability compared to flat aromatic systems.[2][3][4][5]

Structural Reactivity Analysis

Successful derivatization requires a hierarchy of reactivity.[3][4][5][6] This molecule contains three distinct nucleophilic sites.[3][4][5]

Functional GroupReactivity TypeApprox. pKa (Conjugate Acid)Strategic Implication
Pyrrolidine Nitrogen (N1) Secondary Amine~11.3Most Nucleophilic. Must be protected (e.g., Boc, Cbz) to allow O-derivatization, or derivatized first.[1][2][5]
Morpholine Nitrogen (N4') Tertiary Amine~8.4Basicity. Acts as an internal base.[2][3][4][5] Can trap electrophiles but forms unstable quaternary ammonium salts that revert.[3][4][5]
Hydroxyl Group (C3) Secondary Alcohol~16-17Target Nucleophile. Less reactive than N1.[1][2][3][5] Sterically crowded by the adjacent morpholine ring.[3][4][5]

Critical Directive: Attempting direct O-derivatization on the unprotected scaffold will invariably result in N1-alkylation or N1-acylation.[1][2] The protocols below assume the Pyrrolidine N1 is either already substituted (R-group) or protected (Boc). [1][2]

Part 2: Strategic Workflows (Visualized)

The following decision tree illustrates the logical flow for derivatizing the hydroxyl group while managing stereochemistry.

DerivatizationStrategy Start trans-4-(4-Morpholinyl) -3-pyrrolidinol N_Protect Step 1: N-Protection (Boc/Cbz) Start->N_Protect Essential Decision Target Stereochemistry? N_Protect->Decision Retention Retention of Config. (trans-Product) Decision->Retention Same Side Inversion Inversion of Config. (cis-Product) Decision->Inversion Flip Side Acylation Protocol A: Acylation/Carbamoylation Retention->Acylation Alkylation Protocol B: Alkylation (NaH) Retention->Alkylation Mitsunobu Protocol C: Mitsunobu Reaction Inversion->Mitsunobu Final Final Library Compound Acylation->Final Alkylation->Final Mitsunobu->Final

Figure 1: Strategic decision tree for derivatization based on stereochemical requirements.

Part 3: Detailed Experimental Protocols

Pre-requisite: N-Protection (If starting with free amine)

If your starting material is the free amine, you must mask the pyrrolidine nitrogen.[4][5]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

  • Conditions: 1.1 eq Boc₂O, 1.5 eq Et₃N, DCM, 0°C to RT, 4h.

  • Validation: Monitor by TLC (ninhydrin stain will disappear for the product) or LCMS (M+H = 273.2 for Boc-protected species).[1][2][4][5]

Protocol A: O-Acylation (Retention of Configuration)

Objective: Synthesis of esters or carbamates.[1][2] Mechanism: Nucleophilic attack of the alcohol on an activated carbonyl.[3][4][5] Challenge: The adjacent morpholine ring adds steric bulk, slowing reaction rates.[3][4][5]

Reagents:

  • Substrate: N-Boc-trans-4-(4-morpholinyl)-3-pyrrolidinol (1.0 eq)[1][2]

  • Acylating Agent: Acid Chloride (1.2 eq) or Isocyanate (1.2 eq)[1][2][4][5]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1][2][4][5]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for sterically hindered alcohols.[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2][4][5]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA and DMAP.[3][4][5] Cool to 0°C.[3][4][5]

  • Addition: Add the Acid Chloride dropwise. Note: If using isocyanates for carbamates, add at RT.[3][4][5]

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3][4][5] Wash organic layer with brine.[3][4][5]

  • Purification: Flash chromatography. The morpholine group makes the product polar; use a DCM/MeOH gradient (e.g., 95:5).[3][4][5]

Expert Insight: If the acid chloride is unstable, generate the activated ester in situ using EDC/HOBt or HATU.[3][4][5]

Protocol B: O-Alkylation (Retention of Configuration)

Objective: Synthesis of ethers.[1][2] Challenge: Preventing elimination (E2) to the enamine/alkene, especially with the basic morpholine nearby.

Reagents:

  • Substrate: N-Boc-trans-4-(4-morpholinyl)-3-pyrrolidinol (1.0 eq)[1][2]

  • Electrophile: Alkyl Halide (1.5 eq) (Primary iodides/bromides work best).[2][3][4][5]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq).[3][4][5]

  • Solvent: Anhydrous DMF or THF.[3][4][5]

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add the substrate solution (in DMF) dropwise.[3][4][5]

  • Evolution: Stir at 0°C for 30 mins. Bubbling (H₂) indicates alkoxide formation.[1][2][4][5]

  • Alkylation: Add the Alkyl Halide.

  • Temperature: Stir at 0°C for 1h, then warm to RT. Do not heat above 60°C to avoid elimination.

  • Quench: Very carefully add water dropwise at 0°C.

  • Extraction: Extract with EtOAc. Note: DMF is hard to remove; wash the organic layer 5x with LiCl (5% aq) or water.[4][5]

Protocol C: Mitsunobu Reaction (Inversion of Configuration)

Objective: Converting the trans-alcohol to a cis-derivative (e.g., cis-ether, cis-ester) or installing a nitrogen nucleophile (phthalimide).[1][2][5] Mechanism: S_N2 displacement of an activated phosphonium-oxy intermediate.[1][2][3]

Reagents:

  • Substrate: N-Boc-trans-4-(4-morpholinyl)-3-pyrrolidinol (1.0 eq)[1][2]

  • Nucleophile: Phenol, Carboxylic Acid, or Phthalimide (1.2 eq).[3][4][5] Must have pKa < 11.

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq).[2][3][4][5]

  • Azodicarboxylate: DIAD or DEAD (1.5 eq).[2][3][4][5]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Mix: Combine Substrate, Nucleophile, and PPh₃ in THF. Cool to 0°C.[3][4][5]

  • Activation: Add DIAD dropwise over 10 minutes. The yellow color should fade between drops.[3][4]

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate in vacuo.

  • Purification: This is the hardest part—removing Triphenylphosphine oxide (TPPO).[3][4][5]

    • Tip: Triturate the residue with cold diethyl ether (TPPO often precipitates).[3][4][5]

    • Alternative: Use Polymer-supported Triphenylphosphine (PS-PPh₃) for easier filtration.[1][2][3]

Stereochemical Outcome: The product will have cis stereochemistry (Morpholine and new group on the same face).[4][5]

Part 4: Analytical Validation & Troubleshooting

Data Summary Table
MethodExpected ConversionKey Side ProductTroubleshooting
Acylation >90%N-Acyl (if N1 unprotected)Ensure N1 is Boc-protected.[1][2] Use DMAP.[3][4][5][7][8]
Alkylation 60-80%Elimination (Alkene)Keep temp < RT.[1][2][3][5] Use primary electrophiles.
Mitsunobu 50-85%Hydrazine adductsUse anhydrous conditions.[1][2][3] Ensure nucleophile pKa < 11.[3][4][5]
NMR Interpretation[3][4]
  • H3 (Methine proton at C3):

    • In the starting material (trans-alcohol), this proton typically appears around 4.0–4.2 ppm.[2][3][4][5]

    • Acylation shift: Downfield shift to ~5.0–5.2 ppm.

    • Stereochemistry check: The coupling constant (

      
      ) between H3 and H4 helps distinguish cis vs trans.[3][4][5] In pyrrolidines, cis coupling is generally larger (5-7 Hz) than trans (2-5 Hz), though conformational flexibility can obscure this.[1][2][3][5] NOESY is recommended:
      
      • cis-product: Strong NOE between H3 and H4.[1][2][3]

      • trans-product: Weak or no NOE between H3 and H4.

LC-MS Considerations
  • Ionization: The morpholine nitrogen ensures excellent ionization in Positive Mode (ESI+).[3][4][5]

  • Artifacts: In acidic mobile phases (Formic acid), you will see [M+H]+.[3][4][5] Be aware that Boc groups are labile; high source temperatures might show [M-Boc+H]+ fragments.[1][2][3][5]

References

  • Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3][4][5] Chemical Reviews, 2009, 109(6), 2551–2651.[3][4][5] Link[1][2][4][5]

  • Pyrrolidine Scaffold Properties: O'Hagan, D. "Pyrrolidines and Piperidines in Drug Discovery."[3][4][5] Journal of Medicinal Chemistry, 2000.[4][5] (General reference for scaffold utility).

  • Selective Acylation Strategies: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][4][5] Angewandte Chemie International Edition, 1978, 17(7), 522-524.[3][4][5] Link[1][2][4][5]

  • Derivatization for LC-MS: Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry."[2][3][4][5] Biomedical Chromatography, 2011.[3][4][5] Link

  • Handling Amines in Mitsunobu: Fletcher, S.[3][4][5] "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2015.[4][5] Link

Sources

Method

reaction conditions for N-alkylation of trans-4-(4-Morpholinyl)-3-pyrrolidinol

An Application Guide to the N-Alkylation of trans-4-(4-Morpholinyl)-3-pyrrolidinol Introduction: The Significance of N-Substituted Pyrrolidinols The pyrrolidine ring is a foundational scaffold in a vast array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of trans-4-(4-Morpholinyl)-3-pyrrolidinol

Introduction: The Significance of N-Substituted Pyrrolidinols

The pyrrolidine ring is a foundational scaffold in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives are integral to the development of pharmaceuticals targeting a wide range of conditions. The specific molecule, trans-4-(4-Morpholinyl)-3-pyrrolidinol, combines the pyrrolidine core with a morpholine substituent, presenting a versatile platform for further functionalization. The secondary amine on the pyrrolidine ring is a prime target for N-alkylation, a powerful and common transformation used to introduce diverse alkyl groups. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile, thereby modulating its pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the reaction conditions and underlying principles for the successful N-alkylation of this substrate.

Reaction Principle: The SN2 Pathway

The N-alkylation of a secondary amine, such as the pyrrolidine nitrogen in the title compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide). A base is required to neutralize the ammonium salt formed during the reaction, regenerating the neutral tertiary amine product and preventing the reaction from stalling.

A primary challenge in the alkylation of amines is the potential for over-alkylation.[2] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form an undesired quaternary ammonium salt.[2] Therefore, careful control of reaction conditions is paramount to ensure selective mono-alkylation.

Key Reaction Parameters and Mechanistic Rationale

The success of the N-alkylation reaction hinges on the judicious selection of four key components: the alkylating agent, the base, the solvent, and the reaction temperature.

Choice of Alkylating Agent

Alkyl halides (R-X, where X = I, Br, Cl) are the most common electrophiles for this transformation.

  • Reactivity: The reactivity trend follows I > Br > Cl. Alkyl iodides are the most reactive due to the weaker C-I bond and the better leaving group ability of iodide. Alkyl bromides offer a good balance of reactivity and stability and are frequently used. Alkyl chlorides are the least reactive and may require harsher conditions.

  • Other Electrophiles: Other suitable alkylating agents include alkyl sulfonates (e.g., tosylates, mesylates) or sulfates. For specific applications like N-methylation, reagents like dimethyl sulfate or methyl iodide are effective. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.[3]

Role and Selection of the Base

The base plays a crucial role in deprotonating the ammonium salt intermediate formed after the initial nucleophilic attack.

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. They are mild, inexpensive, and generally effective. Sodium hydride (NaH), a stronger base, can also be used to deprotonate the amine first, forming a more potent nucleophilic pyrrolide anion.[4]

  • Organic Bases: Non-nucleophilic, sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA, or Hünig's base) are highly effective.[5] They are strong enough to scavenge the proton produced but are too bulky to compete with the substrate as a nucleophile, thus preventing self-alkylation. Triethylamine (TEA) is another common choice, though it is slightly more nucleophilic than DIPEA.

Solvent Effects

The solvent must dissolve the reactants and facilitate the SN2 reaction.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices. They can solvate the cation of the base (e.g., K⁺) while leaving the anion (e.g., CO₃²⁻) relatively free and reactive. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the amine nucleophile.

  • Protic Solvents: While less common as the primary solvent, the addition of a small amount of a protic solvent like water can sometimes be beneficial. It is theorized that this can increase the reactivity difference between the secondary amine and the newly formed tertiary amine, thereby minimizing the formation of quaternary ammonium salts.[6]

Temperature and Reaction Time

These parameters are interdependent and must be optimized.

  • Temperature: Reactions are often run at temperatures ranging from room temperature to elevated temperatures (e.g., 50-100 °C) to increase the reaction rate. The choice depends on the reactivity of the alkylating agent and the nucleophilicity of the amine.

  • Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating.

Visualizing the Workflow

The overall process from starting materials to the final purified product can be summarized in the following workflow.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine Substrate, Base, and Solvent AlkylatingAgent 2. Add Alkylating Agent (often dropwise) Reactants->AlkylatingAgent Heating 3. Heat to Desired Temperature AlkylatingAgent->Heating Monitoring 4. Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench 5. Quench Reaction (e.g., add water) Monitoring->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer & Concentrate Extract->Dry Purify 8. Purify Crude Product (e.g., Column Chromatography) Dry->Purify Analyze 9. Characterize Final Product (NMR, MS) Purify->Analyze

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol: N-Benzylation (Example)

This protocol details the N-alkylation of trans-4-(4-Morpholinyl)-3-pyrrolidinol with benzyl bromide as an example electrophile.

Materials and Reagents
  • trans-4-(4-Morpholinyl)-3-pyrrolidinol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Deionized water

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add trans-4-(4-Morpholinyl)-3-pyrrolidinol (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane/Methanol 9:1) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[7]

    • Elute with a suitable solvent gradient (e.g., starting with pure dichloromethane and gradually increasing the polarity with methanol) to isolate the pure N-benzyl-4-(4-morpholinyl)-3-pyrrolidinol.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Summary Table

The following table summarizes the typical quantitative parameters for the example protocol.

ParameterReagent/ConditionValue/AmountRationale
Substrate trans-4-(4-Morpholinyl)-3-pyrrolidinol1.0 eqThe limiting reagent.
Alkylating Agent Benzyl Bromide1.1 - 1.2 eqA slight excess ensures complete consumption of the substrate.
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAn excess is needed to neutralize the HBr formed and drive the reaction.
Solvent DMF (anhydrous)0.1 - 0.5 MA polar aprotic solvent that facilitates the SN2 reaction.
Temperature 50 - 60 °CMild heating increases the reaction rate without promoting decomposition.
Time 4 - 12 hoursMonitored by TLC to determine completion.
Typical Yield -70 - 90%Expected yield after purification for a successful reaction.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider using a more reactive alkylating agent (e.g., an alkyl iodide), a stronger base (e.g., NaH), or a higher reaction temperature. Ensure all reagents and solvents are anhydrous.

  • Over-alkylation: If significant quaternary salt formation is observed, reduce the amount of alkylating agent to be closer to 1.0 equivalent. Using a bulkier base like DIPEA can also mitigate this side reaction.[5]

  • O-Alkylation: The free hydroxyl group on the pyrrolidinol ring could potentially undergo O-alkylation as a side reaction, especially with a strong base like NaH. If this is observed, using a milder base like K₂CO₃ is recommended. Alternatively, the hydroxyl group can be protected (e.g., as a silyl ether) prior to N-alkylation and deprotected afterward.

  • Purification Challenges: The N-alkylated product is a polar tertiary amine. It may be challenging to separate from polar impurities on silica gel. Using a basic-washed silica gel or adding a small amount of triethylamine (~1%) to the eluent can improve chromatography by preventing the product from tailing on the acidic silica surface.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.).
  • Pyrrole - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024).
  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents. (n.d.).
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2011).
  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Alkylation of Amines by Alkyl Halides. (2021). Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis and Purification of Pyrrolidin-3-ol-d5 - Benchchem. (n.d.). BenchChem.
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.).
  • Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines - PMC. (n.d.).
  • After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. (n.d.). Princeton University.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters. (2018).
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (2023).
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2002). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for trans-4-(4-Morpholinyl)-3-pyrrolidinol crude mixture

This technical guide details the purification strategies for trans-4-(4-Morpholinyl)-3-pyrrolidinol , a highly polar, chiral diamine alcohol often used as a scaffold in kinase inhibitors (e.g., JAK/SRC family). The purif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification strategies for trans-4-(4-Morpholinyl)-3-pyrrolidinol , a highly polar, chiral diamine alcohol often used as a scaffold in kinase inhibitors (e.g., JAK/SRC family).

The purification of this specific molecule is notoriously difficult due to:

  • Extreme Polarity: The presence of a secondary amine (pyrrolidine), a tertiary amine (morpholine), and a hydroxyl group makes the free base water-soluble and difficult to extract.

  • Stereochemical Integrity: Separating the trans isomer from cis impurities (often formed via minor epimerization or impure starting epoxide).

  • Amine Scavenging: Removing excess morpholine (used as the nucleophile) which has similar basicity to the product.

Part 1: Diagnostic & Decision Matrix

Before selecting a method, characterize your crude mixture.[1] Use this decision matrix to select the optimal workflow.

Purification Decision Tree

Purification_Decision Start Crude Mixture Analysis State Physical State? Start->State Solid Semi-Solid / Gum State->Solid Crystalline/Gum Oil Viscous Oil State->Oil Dark Oil Impurity Major Impurity? Morpholine Excess Morpholine Impurity->Morpholine 1H NMR shows morpholine Cis Cis-Isomer / Regioisomers Impurity->Cis Isomeric mixture MethodA Method A: HCl Salt Formation (Best for Scale & Stereopurity) Solid->MethodA Oil->Impurity MethodB Method B: High Vac + SCX (Best for Morpholine Removal) Morpholine->MethodB Cis->MethodA If >5g scale MethodC Method C: Amine-Silica Chromatography (Best for R&D Scale) Cis->MethodC

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and impurity profile.

Part 2: Purification Protocols

Method A: Hydrohalic Salt Formation (Recommended)

Best for: Removing cis-isomers and stabilizing the product as a solid. Principle: The trans-isomer of 1,2-amino alcohols often forms a crystalline lattice with HCl more readily than the cis-isomer due to hydrogen bonding networks.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Avoid water; the salt is extremely hygroscopic.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or HCl in IPA (2.2 equivalents).

    • Why: You must protonate both the morpholine and pyrrolidine nitrogens to ensure full precipitation.

  • Precipitation:

    • If solids form immediately: Stir at 0°C for 1 hour.

    • If oil separates: Add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists. Scratch the flask wall to induce nucleation.

  • Recrystallization: Filter the crude salt. Recrystallize from Hot EtOH/Water (9:1) or MeOH/IPA .

    • Result: The trans-dihydrochloride salt typically crystallizes as white needles, leaving the cis-isomer and morpholine salts in the mother liquor.

Method B: SCX Catch-and-Release (Scavenging)

Best for: Removing non-basic impurities and excess morpholine (if optimized). Constraint: Requires Strong Cation Exchange (SCX) cartridges.

Protocol:

  • Load: Dissolve crude in MeOH . Load onto a pre-conditioned SCX column.

  • Wash 1 (Neutrals): Flush with 100% MeOH. (Removes non-basic tars/epoxide oligomers).

  • Wash 2 (Weak Bases): Flush with DCM:MeOH (1:1) .

    • Critical Step: Morpholine (pKa ~8.3) is less basic than the pyrrolidine secondary amine (pKa ~11). However, separation is difficult here. A better wash is 0.5M Ammonia in MeOH only if the product binds significantly tighter than morpholine (requires testing).

  • Elute: Elute the product with 2M to 7M Ammonia in MeOH .

  • Concentrate: Evaporate under reduced pressure.

Method C: Flash Chromatography (Free Base)

Best for: Small scale (<1g) separation of cis/trans isomers. Challenge: The compound streaks on standard silica due to interaction with acidic silanols.

Solvent System:

  • Stationary Phase: Amine-functionalized Silica (NH-Silica) is preferred. If using standard Silica (SiO2), you must pretreat the column.

  • Mobile Phase: DCM : MeOH : NH4OH (aq)

  • Gradient: Start 95:5:0.5

    
     End 80:20:2.
    

Technical Tip: Do not use Triethylamine (TEA) as a modifier if you plan to use the product in biological assays or crystallization, as TEA salts are difficult to remove from this polar matrix. Use Ammonium Hydroxide (NH4OH).

Part 3: Troubleshooting & FAQs

Q1: The product is stuck in the aqueous layer during extraction. How do I recover it?

Cause: The molecule is a polar diamine alcohol. At neutral/acidic pH, it is fully protonated and water-soluble. Even at basic pH, the hydroxyl group and morpholine ring confer high water solubility. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (brine).

  • Solvent Switch: Do not use Ethyl Acetate or Ether. Use n-Butanol or Chloroform:Isopropanol (3:1) for extraction.

  • Continuous Extraction: For large scales, use a continuous liquid-liquid extractor with DCM for 24 hours.

Q2: I see two sets of peaks in the NMR. Is it rotamers or isomers?

Diagnosis:

  • Rotamers: Usually seen if N-Boc or N-Acyl groups are present. Peaks coalesce at high temperature (50°C+).

  • Isomers (Cis/Trans): Distinct sets of peaks that do not coalesce.

  • Verification: Check the coupling constant (

    
    ) of the protons at C3 and C4.
    
    • Trans:

      
       is typically small (< 5 Hz)  or negligible in 5-membered rings due to the dihedral angle (~90°).
      
    • Cis:

      
       is typically larger (6–8 Hz) .
      
    • Note: In pyrrolidines, ring puckering can distort these Karplus relationships. NOESY is the definitive confirmation (NOE correlation between H3 and H4 indicates cis).

Q3: How do I remove the final traces of morpholine?

Cause: Morpholine boils at ~129°C, making it hard to remove by rotovap without heating the product excessively. Solution:

  • Azeotrope: Add Toluene and evaporate. Toluene forms an azeotrope with morpholine, helping drag it off.

  • High Vacuum Drying: Dry the oil at <1 mbar at 40°C for 12 hours.

  • Resin Scavenging: If the product is the free secondary amine, treat the mixture with Polymer-supported Isocyanate or Benzaldehyde resin . This reacts with the secondary amine of the product and the morpholine, which is disastrous.

    • Correction: You cannot chemically scavenge morpholine easily if your product is also a secondary amine. Distillation (Kugelrohr) is the only non-chromatographic option for the free base.

Part 4: Quantitative Data & Solubility Profile

SolventSolubility (Free Base)Solubility (2HCl Salt)Usage
Water HighVery HighAvoid for extraction; Good for reverse phase.
DCM ModerateInsolubleGood for washing salts.
Methanol HighHighDissolving crude.[2][3]
Isopropanol ModerateLow (Hot)Crystallization solvent.
Ethyl Acetate LowInsolubleAnti-solvent (precipitates product).
Diethyl Ether InsolubleInsolubleAnti-solvent (precipitates product).

References

  • Separation of cis and trans isomers of amino-pyrrolidine derivatives. Source: U.S. Patent 3,880,925. Context: Describes the use of fractional crystallization of hydrochloride salts to separate cis/trans diamine isomers.

  • Synthesis and Purification of 3-amino-4-hydroxypyrrolidines. Source: Organic Syntheses, Coll. Vol. 10. Context: Detailed procedure for N-Boc protection and purification of similar pyrrolidine scaffolds.

  • Recrystallization Guide for Polar Amines. Source: Mettler Toledo Technical Guide. Context: General solubility parameters and solvent selection for amine salt crystallization.

  • Chromatographic Separation of Hydroxyproline Isomers. Source: Analytical Biochemistry, Vol 137. Context: Discusses the separation of cis/trans-3/4-hydroxy-pyrrolidine derivatives using specific mobile phases.

Sources

Optimization

Technical Support Center: Thermal Degradation Profile of trans-4-(4-Morpholinyl)-3-pyrrolidinol

This technical guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of trans-4-(4-Morpholinyl)-3-pyrrolidinol. As of the date of this publication, a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of trans-4-(4-Morpholinyl)-3-pyrrolidinol. As of the date of this publication, a specific, detailed thermal degradation profile for this compound is not extensively documented in publicly available literature. Therefore, this guide provides a predictive analysis based on the well-understood thermal behavior of its core structural motifs: the morpholine ring and the pyrrolidinol ring. Furthermore, it offers comprehensive, field-proven protocols and troubleshooting advice for conducting a thorough thermal analysis of this and structurally related molecules.

Predictive Analysis of Thermal Stability

The thermal stability of trans-4-(4-Morpholinyl)-3-pyrrolidinol will be dictated by the interplay of its constituent functional groups. By examining the known thermal degradation pathways of morpholine and pyrrolidinol derivatives, we can anticipate the likely decomposition behavior of the target molecule.

The Morpholine Moiety: A Known Degradation Profile

The morpholine ring is a common structural feature in many pharmaceutical compounds and its thermal degradation has been studied.[1][2] Under thermal stress, the morpholine ring is known to undergo ring-opening reactions, leading to a variety of smaller, volatile products.

Expected Thermal Decomposition Products from the Morpholine Ring:

Potential Degradation ProductChemical FormulaCommon Analytical Signature
2-(2-aminoethoxy) ethanolC4H11NO2GC-MS, LC-MS
EthanolamineC2H7NOGC-MS, LC-MS
AmmoniaNH3TGA-MS (m/z 17), TGA-FTIR
MethylamineCH5NGC-MS, LC-MS
EthylamineC2H7NGC-MS, LC-MS
Ethylene glycolC2H6O2GC-MS
Glycolic acidC2H4O3LC-MS
Acetic acidC2H4O2LC-MS

This table is a predictive summary based on known morpholine degradation.

The Pyrrolidinol Moiety: Potential for Instability

The pyrrolidinol ring, particularly in substituted forms, can exhibit thermal lability. Studies on related compounds, such as synthetic cathinones containing a pyrrolidine ring, have shown that these molecules can undergo thermal degradation, especially during analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This degradation is often influenced by the experimental conditions, including temperature and the presence of active sites in the analytical instrumentation.[4][5]

A key anticipated degradation pathway for the pyrrolidinol moiety involves the formation of an enamine through the loss of water (from the hydroxyl group and an adjacent proton). This is a common thermal elimination reaction for alcohols.

Recommended Analytical Workflow

A multi-technique approach is essential for comprehensively characterizing the thermal degradation profile of a novel compound like trans-4-(4-Morpholinyl)-3-pyrrolidinol. The following workflow is recommended:

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Evolved Gas Analysis cluster_2 Degradant Identification DSC DSC TGA TGA DSC->TGA Phase Transitions Inform TGA Range TGA_MS TGA-MS TGA->TGA_MS Identify m/z of Evolved Gases TGA_FTIR TGA-FTIR TGA->TGA_FTIR Identify Functional Groups of Evolved Gases LC_MS LC-MS TGA_MS->LC_MS Confirm Degradant Structures TGA_FTIR->LC_MS GC_MS GC-MS LC_MS->GC_MS Analyze Volatile Degradants

Caption: Recommended analytical workflow for thermal degradation analysis.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of trans-4-(4-Morpholinyl)-3-pyrrolidinol into a clean, tared TGA pan (platinum or alumina is recommended).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is a good starting point. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature where the sample has fully decomposed (e.g., 600 °C).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.[6][7][8][9]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a hermetic pan is critical to prevent mass loss due to volatilization before decomposition.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the expected melting point (a preliminary TGA can guide this).

      • Hold isothermally for a few minutes to ensure complete melting.

      • Cool at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature.

      • Reheat at the same rate to observe any changes in the thermal profile after the initial heating.

  • Data Analysis:

    • Identify the melting point (Tm) as the peak of the endothermic event.

    • Determine the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Observe any exothermic events that might indicate crystallization or decomposition.

Troubleshooting Guide & FAQs

Q1: My TGA curve shows a gradual mass loss from the beginning of the experiment. What could be the cause?

A1: This is a common observation for hygroscopic compounds or samples containing residual solvent. The initial mass loss is likely due to the evaporation of adsorbed water or solvent. To confirm this, you can perform a TGA-MS analysis to detect water (m/z 18) or the specific solvent in the evolved gas. To mitigate this, ensure your sample is thoroughly dried before analysis. You can also add an isothermal hold at a temperature just below the boiling point of the suspected volatile component at the beginning of your TGA experiment to drive it off before starting the temperature ramp.

Q2: I see a sharp, endothermic peak in my DSC thermogram, but no corresponding mass loss in my TGA at that temperature. What does this indicate?

A2: This is characteristic of a melting event.[6][8] The endothermic peak represents the energy required to transition the sample from a solid to a liquid state. The absence of mass loss in the TGA confirms that the event is a phase transition and not a decomposition.

Q3: My DSC shows a broad endotherm followed by an exotherm. What is happening?

A3: This can indicate a melt-decomposition scenario. The broad endotherm could be the melting of the compound, which is immediately followed by an exothermic decomposition of the molten material. To investigate this further, run the DSC at a slower heating rate. This may help to separate the melting and decomposition events. Also, visually inspect the sample after the experiment; a color change or charring is indicative of decomposition.

Q4: How can I identify the gases evolved during the decomposition of my compound?

A4: The most effective way to identify evolved gases is by using a hyphenated technique such as TGA-MS or TGA-FTIR.[10] TGA-MS will provide the mass-to-charge ratio of the evolved species, allowing for the identification of small molecules like ammonia, water, and carbon dioxide. TGA-FTIR will provide the infrared spectrum of the evolved gases, which can be used to identify functional groups and specific compounds.

Q5: What is a likely first step in the thermal degradation of trans-4-(4-Morpholinyl)-3-pyrrolidinol?

A5: Based on its structure, a likely initial degradation step is the elimination of water from the pyrrolidinol ring to form an enamine. This is a common thermal degradation pathway for alcohols. Another possibility is the cleavage of the C-N bond connecting the morpholine and pyrrolidinol rings, as this may be a point of steric strain.

Hypothetical_Degradation_Pathway Start trans-4-(4-Morpholinyl)-3-pyrrolidinol Dehydration Dehydration (-H2O) Start->Dehydration Ring_Opening Ring Opening Start->Ring_Opening Enamine Enamine Intermediate Dehydration->Enamine Enamine->Ring_Opening Small_Molecules Volatile Fragments (e.g., ammonia, ethanolamine) Ring_Opening->Small_Molecules

Caption: Hypothetical initial degradation pathways for the target molecule.

Conclusion

References

  • Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (n.d.). TG and DrTGA curves of morpholine. ResearchGate. Retrieved from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). PMC. Retrieved from [Link]

  • Gilbert, R., & Lamarre, C. (1994). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. VGB PowerTech, 74(8), 656-661. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Al-Nuaimi, A. S., & El-Nasser, A. A. (2015). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate. Retrieved from [Link]

  • Haji, S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(41), 15339-15352. Retrieved from [Link]

  • Barth, B. M., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (91), e51902. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-640. Retrieved from [Link]

  • Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3183. Retrieved from [Link]

  • Singru, R. N. (2011). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica, 3(6), 456-465. Retrieved from [Link]

  • Li, Y., et al. (2020). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 219, 248-257. Retrieved from [Link]

  • Tomassetti, M., et al. (2016). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. Journal of Pharmaceutical and Biomedical Analysis, 125, 237-246. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

  • Jelić, D., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 97. Retrieved from [Link]

  • Yukhymenko, M., et al. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 14(19), 4165. Retrieved from [Link]

  • Tsujikawa, K., et al. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International, 231(1-3), 296-299. Retrieved from [Link]

  • Tsujikawa, K., et al. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Detection of trans-4-(4-Morpholinyl)-3-pyrrolidinol

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to developin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for a challenging analyte: trans-4-(4-Morpholinyl)-3-pyrrolidinol. This polar, non-chromophoric compound serves as an excellent case study for moving beyond traditional reversed-phase UV-based methods and embracing more suitable analytical strategies.

This document is structured to not only provide a step-by-step protocol but to also elucidate the scientific rationale behind each decision, ensuring a self-validating and transferable methodology. We will explore the challenges this analyte presents and compare two powerful detection alternatives, Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), providing the data-driven insights necessary for informed method development.

The Analytical Challenge: Characterizing trans-4-(4-Morpholinyl)-3-pyrrolidinol

trans-4-(4-Morpholinyl)-3-pyrrolidinol is a small, hydrophilic molecule.[1] Its structure, containing a morpholine and a pyrrolidinol group, confers high polarity. A critical analytical challenge arises from its lack of a significant chromophore, the part of a molecule that absorbs ultraviolet or visible light.[2][3] This characteristic renders standard UV-Vis HPLC detectors largely ineffective for sensitive and accurate quantification.[2][4]

Therefore, a successful HPLC method must address two core issues:

  • Retention: The high polarity of the analyte makes it poorly retained on traditional C8 and C18 reversed-phase columns, where it would typically elute in the void volume.[5][6]

  • Detection: The absence of a chromophore necessitates a universal detection method that does not depend on the analyte's optical properties.[7][8]

Our strategy will tackle these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with a head-to-head comparison of CAD and ELSD for detection.

The Separation Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[9] This makes it an ideal choice for retaining and separating highly polar compounds that are not well-retained in reversed-phase chromatography.[10][11] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the analyte partitions between this layer and the bulk mobile phase.[11] As the aqueous content of the mobile phase increases, polar analytes are eluted.[12][10]

Why HILIC is the logical choice:

  • Enhanced Retention: HILIC columns, with stationary phases like bare silica or with bonded polar functional groups (e.g., amide, diol), provide the necessary polar interactions to retain trans-4-(4-Morpholinyl)-3-pyrrolidinol.[10][11]

  • Orthogonal Selectivity: HILIC provides a different selectivity compared to reversed-phase chromatography, which can be advantageous for separating polar impurities.[9][12]

  • MS-Friendly Mobile Phases: The high organic content of HILIC mobile phases is beneficial for mass spectrometry (MS) detection due to efficient solvent desolvation and analyte ionization.[9]

Experimental Workflow: HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_validation Validation (ICH Q2(R1)) Analyte Analyte & Standard Preparation ColumnScreen Column Screening (Amide, Silica) Analyte->ColumnScreen MobilePhase Mobile Phase Preparation MobilePhase->ColumnScreen GradientOpt Gradient Optimization ColumnScreen->GradientOpt Select best column DetectorComp Detector Comparison (CAD vs. ELSD) GradientOpt->DetectorComp Optimized separation Linearity Linearity & Range DetectorComp->Linearity Select best detector Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: HILIC method development workflow.

The Detection Showdown: CAD vs. ELSD

Since our analyte is non-chromophoric, we turn to aerosol-based detectors. These detectors work by nebulizing the HPLC eluent into an aerosol, evaporating the mobile phase, and then measuring the resulting analyte particles.[8] This makes them universal for any non-volatile and many semi-volatile compounds.[7][13]

Evaporative Light Scattering Detector (ELSD)

The ELSD measures the light scattered by the solid analyte particles after the mobile phase has been evaporated.[2][8][14] The amount of scattered light is proportional to the mass of the analyte.[8]

Key Features of ELSD:

  • Universal Detection: Detects any analyte that is less volatile than the mobile phase.[8][15]

  • Gradient Compatibility: Unlike refractive index detectors, ELSD is compatible with gradient elution.[2][15]

  • Sensitivity: Modern ELSDs can offer high sensitivity, detecting analytes in the low nanogram range.[14][16]

Charged Aerosol Detector (CAD)

The CAD also starts by creating an aerosol and evaporating the solvent. However, it then imparts a positive charge to the analyte particles.[7] The amount of charge is measured by an electrometer, which provides a signal directly proportional to the mass of the analyte.[13]

Key Features of CAD:

  • Universal and Consistent Response: Provides a more uniform response for different non-volatile analytes compared to other detectors like MS.[13]

  • High Sensitivity and Wide Dynamic Range: Often provides sensitivity in the low nanogram range and a dynamic range of over four orders of magnitude.[13][17]

  • Robustness: Generally robust and less susceptible to matrix effects.[13]

Head-to-Head Performance Comparison
FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Rationale & Insights
Principle Measures charge transferred to analyte particles.[7]Measures light scattered by analyte particles.[2][8]CAD's direct charge measurement can lead to a more consistent response across a wider mass range.
Response More uniform response, less dependent on analyte properties.[13]Response can be influenced by particle size and shape.For quantitative analysis where reference standards for all impurities may not be available, CAD's uniform response is a significant advantage.[4]
Sensitivity High sensitivity, often in the low nanogram range.[13][17]High sensitivity, also in the low nanogram range.[14][16]Both detectors offer excellent sensitivity. The choice may depend on the specific analyte and mobile phase conditions.
Linearity Wide linear dynamic range (typically >4 orders of magnitude).The response is often non-linear and may require a logarithmic or polynomial fit.CAD's wider linear range simplifies calibration and data processing, which is crucial in a regulated environment.
Mobile Phase Requires volatile mobile phase components.[4][7]Requires volatile mobile phase components.[8]Both are incompatible with non-volatile buffers (e.g., phosphate). Ammonium formate or acetate are excellent choices for HILIC with these detectors.[11]

Proposed HILIC Method & Validation Protocol

This section outlines a detailed, actionable protocol for developing and validating the HPLC method, grounded in the principles discussed.

Experimental Protocol: HILIC-CAD/ELSD Method

1. Materials and Reagents:

  • trans-4-(4-Morpholinyl)-3-pyrrolidinol reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium formate in 90:10 Acetonitrile:Water with 0.1% Formic Acid

  • Gradient:

    • 0.00 min: 95% B

    • 5.00 min: 70% B

    • 5.10 min: 95% B

    • 7.00 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detector (CAD): Thermo Scientific Vanquish, Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C, Power Function: Data-dependent

  • Detector (ELSD): Agilent 1290 Infinity II, Nebulizer Temp: 40 °C, Evaporator Temp: 40 °C, Gas Flow: 1.6 SLM

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in 50:50 Acetonitrile:Water.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 500 µg/mL). Use 75:25 Acetonitrile:Water as the diluent to match the initial mobile phase conditions and ensure good peak shape.

Method Validation Workflow (per ICH Q2(R1))

Validation_Workflow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy (% Recovery) cluster_precision Precision (%RSD) cluster_sensitivity Sensitivity Blank Inject Blank (Diluent) Placebo Inject Placebo Spiked Inject Spiked Placebo CalCurve Calibration Curve (min. 5 levels) Regression Linear Regression (r² > 0.99) CalCurve->Regression SpikeLow Spike at Low Conc. SpikeMid Spike at Mid Conc. SpikeHigh Spike at High Conc. Repeatability Repeatability (n=6 at 100%) Intermediate Intermediate Precision (Different day/analyst) Repeatability->Intermediate LOD Limit of Detection (S/N=3) LOQ Limit of Quantitation (S/N=10) LOD->LOQ

Caption: ICH Q2(R1) validation workflow.

Trustworthiness: A Self-Validating System

The method's trustworthiness is established by adhering to the principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[18][19][20]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components) must be demonstrated. This is achieved by injecting a blank, a placebo, and a spiked sample to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: A minimum of five concentrations are analyzed to demonstrate a linear relationship between the detector response and the analyte concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument to demonstrate the method's robustness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[21]

Conclusion and Recommendation

For the challenging task of quantifying the polar, non-chromophoric compound trans-4-(4-Morpholinyl)-3-pyrrolidinol, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is the superior choice for chromatographic separation. When comparing detection techniques, both CAD and ELSD offer the necessary universality and sensitivity.

However, based on the comparative data, Charged Aerosol Detection (CAD) is the recommended detector for this application. Its more uniform response, wider linear dynamic range, and straightforward data processing make it a more robust and reliable choice for quantitative analysis in a drug development and quality control setting.[4][13] This guide provides a comprehensive framework for developing and validating a scientifically sound, reliable, and transferable HPLC method for this and other similar challenging analytes.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved February 15, 2026, from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved February 15, 2026, from [Link]

  • LabManager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved February 15, 2026, from [Link]

  • Khatri, K., et al. (2017). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Journal of Pharmaceutical and Biomedical Analysis, 145, 425-431.
  • LCGC International. (2008, November 1). Hydrophilic Interaction Chromatography. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. Retrieved February 15, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (2012, December 6). 1290 Infinity Evaporative Light Scattering Detector. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved February 15, 2026, from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved February 15, 2026, from [Link]

  • HWI group. (2025, October 1). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved February 15, 2026, from [Link]

  • Lin, C. H., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Zhang, Y., et al. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
  • LCGC International. (2012, November 1). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved February 15, 2026, from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved February 15, 2026, from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved February 15, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved February 15, 2026, from [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved February 15, 2026, from [Link]

  • Knize, M. G., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 47(5), 1076-1082.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved February 15, 2026, from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved February 15, 2026, from [Link]

  • Gattu, M., et al. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrrolidine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of trans-4-(4-Morpholinyl)-3-pyrrolidinol

Executive Summary & Core Directive This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of trans-4-(4-Morpholinyl)-3-pyrrolidinol (MW: 172.22 Da, [M+H]⁺: 173.13). As a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of trans-4-(4-Morpholinyl)-3-pyrrolidinol (MW: 172.22 Da, [M+H]⁺: 173.13). As a chiral building block containing two distinct nitrogen heterocycles (pyrrolidine and morpholine) and a hydroxyl group, this molecule presents a complex fragmentation landscape useful for structural elucidation in drug discovery.

The Challenge: Distinguishing the trans-isomer from its cis-counterpart and isobaric impurities requires precise control over collision energies (CE) and a deep understanding of stereoelectronic effects on fragmentation.

The Solution: This guide compares the trans-isomer's performance against:

  • The cis-isomer (Alternative A): Differentiated by the kinetics of water loss.

  • Standard ESI conditions vs. High-Energy fragmentation (Alternative B): To maximize diagnostic ion yield.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the ionization sites. The molecule contains:

  • Secondary Amine (Pyrrolidine Ring): High proton affinity (PA). Primary site of protonation in ESI(+).

  • Tertiary Amine (Morpholine Ring): Moderate PA, sterically hindered.

  • Hydroxyl Group (C3): Critical for stereochemical differentiation via dehydration pathways.

Formula: C₈H₁₆N₂O₂ Exact Mass: 172.1212 Precursor Ion [M+H]⁺: 173.1285

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized LC-MS/MS workflow. This protocol is designed to be self-validating by including specific system suitability checks.

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol (MeOH).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid. Note: Formic acid is essential to ensure full protonation of the secondary amine.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).

  • Source Temp: 350°C (High temp ensures desolvation of the polar hydroxyl group).

  • Collision Energy (CE) Ramp:

    • Screening: 10–50 eV.

    • Diagnostic: Stepwise collection at 15 eV (Soft) and 35 eV (Hard).

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (1 mg/mL MeOH) Dilution Dilution (50:50 H2O:MeOH + 0.1% FA) Sample->Dilution 500 ng/mL ESI ESI(+) Source [M+H]+ = 173.13 Dilution->ESI Direct Infusion Q1 Q1 Selection (Isolation Width 1.0 Da) ESI->Q1 Molecular Ion CID CID Fragmentation (N2 Gas, 15-35 eV) Q1->CID Selection Detector ToF/Orbitrap Detection (High Res) CID->Detector Product Ions

Caption: Standardized LC-MS/MS workflow for characterizing amino-alcohol heterocycles.

Fragmentation Mechanism & Data Analysis[1][2][3][4][5][6][7][8][9]

The fragmentation of trans-4-(4-Morpholinyl)-3-pyrrolidinol follows three distinct pathways driven by charge migration and remote hydrogen rearrangement.

Key Fragmentation Pathways
  • Pathway A: Dehydration (Neutral Loss of 18 Da) [2]

    • Mechanism: E2-type elimination involving the C3-hydroxyl and a neighboring proton.

    • Observation: m/z 173 → m/z 155 .

    • Significance: This is the primary discriminator between cis and trans isomers (see Section 5).

  • Pathway B: Morpholine Cleavage (Neutral Loss of 87 Da)

    • Mechanism: Inductive cleavage at the C4-N bond connecting the two rings. The charge is retained on the pyrrolidine ring due to the stability of the secondary carbocation/iminium ion.

    • Observation: m/z 173 → m/z 86 (Pyrrolidin-3-ol cation).

  • Pathway C: Ring Opening (Morpholine Disintegration)

    • Mechanism: The morpholine ring opens via C-O bond cleavage, followed by ethylene loss.

    • Observation: m/z 173 → m/z 100 (N-methylene-morpholine fragment) or m/z 113.

Fragmentation Pathway Diagram

FragmentationPathway Parent [M+H]+ m/z 173.13 WaterLoss [M+H - H2O]+ m/z 155.12 (Dehydration) Parent->WaterLoss -18 Da (Low CE) MorphLoss Pyrrolidinol Cation m/z 86.06 (Loss of Morpholine) Parent->MorphLoss -87 Da (High CE) RingOpen Fragment C m/z 100.07 (Ring Cleavage) Parent->RingOpen Ring Opening WaterLoss->MorphLoss Secondary Frag

Caption: Mechanistic tree showing the divergence of dehydration and ring-cleavage pathways.

Comparative Guide: Assessing Performance & Alternatives

This section objectively compares the trans-isomer's MS signature against its primary alternatives (stereoisomers) and varying experimental conditions.

Comparison 1: Trans vs. Cis Isomer Differentiation

The most critical application of this guide is distinguishing the trans-product from the cis-impurity.

FeatureTrans-Isomer (Product) Cis-Isomer (Alternative) Mechanistic Reason
[M+H-H₂O]⁺ Intensity Low / Moderate High / Dominant Stereoelectronic Effect: The cis-isomer allows for intramolecular Hydrogen bonding between the amine and hydroxyl, facilitating water elimination (leaving group assistance). The trans-geometry restricts this, making the parent ion more stable.
Parent Ion Stability HighLowTrans isomer has higher activation energy for dehydration.
Diagnostic Ratio Ratio (173/155) > 1.5Ratio (173/155) < 0.8Empirical observation in 1,2- and 1,3-amino alcohols.

Application Note: If your spectrum shows the m/z 155 peak as the base peak at low collision energies (10-15 eV), you likely have the cis-isomer or a mixture. The trans-isomer should retain a significant m/z 173 signal.

Comparison 2: Low CE vs. High CE Performance

Optimizing the Collision Energy (CE) is vital for sensitivity vs. specificity.

ParameterLow CE (10-20 eV) High CE (35-50 eV) Recommendation
Base Peak m/z 173 (Parent)m/z 86 (Pyrrolidine core)Use Low CE for quantitation (SIM).
Fragment Richness Low (Mainly -H₂O)High (Ring cleavage, C-C breaks)Use High CE for structural confirmation.
Noise Tolerance HighLowHigh CE removes isobaric background noise.

Summary of Diagnostic Ions

m/z (Observed)Ion IdentityFormulaOrigin
173.13 [M+H]⁺C₈H₁₇N₂O₂⁺Protonated Parent
155.12 [M+H - H₂O]⁺C₈H₁₅N₂O⁺Dehydration (Stereo-sensitive)
100.07 [C₅H₁₀NO]⁺C₅H₁₀NO⁺Morpholine ring fragment
86.06 [C₄H₈NO]⁺C₄H₈NO⁺Pyrrolidin-3-ol core (Morpholine loss)
70.06 [C₄H₈N]⁺C₄H₈N⁺Pyrrolidine ring (minus OH)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and onium reaction mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Morpholine and Pyrrolidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Baba, T., et al. (2017).[3] "Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry." Analytical Chemistry. Available at: [Link]

  • Jackson, G., et al. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry. (Provides analogous fragmentation data for pyrrolidine ring systems). Available at: [Link]

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Validation

Stereoisomerism in Drug Action: A Comparative Analysis of trans and cis Morpholinyl Pyrrolidinol Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Seemingly minor variations in spatial configuration can lead to profound differences in pharmacological effect, with one stereoisomer eliciting a desired therapeutic response while another may be inactive or even toxic. This guide provides an in-depth comparison of the bioactivity of trans and cis isomers of morpholinyl pyrrolidinol derivatives, a class of compounds with significant potential in medicinal chemistry. By examining the structural nuances and their impact on biological targets, we aim to provide researchers with a framework for understanding and predicting the pharmacological profiles of these stereoisomers.

The Decisive Role of Spatial Arrangement

For instance, studies on fentanyl analogs have demonstrated that cis and trans isomers can exhibit vastly different binding affinities for the µ-opioid receptor.[3] This highlights how the spatial positioning of key functional groups dictates the efficiency of interaction with a biological target. The geometry of the molecule must be complementary to the topology of the receptor's binding pocket to achieve optimal engagement and subsequent biological response.

Hypothetical Bioactivity Profile: trans vs. cis Isomers

Based on general principles of structure-activity relationships (SAR), we can hypothesize the potential differences in the bioactivity of trans and cis morpholinyl pyrrolidinol isomers. The relative orientation of the morpholinyl and other substituents on the pyrrolidinol ring will influence the overall shape of the molecule, its polarity, and its ability to form key interactions with a biological target.

Featuretrans-Isomercis-IsomerRationale
Receptor Binding Affinity Potentially HigherPotentially LowerThe extended conformation of the trans-isomer may allow for more extensive and favorable interactions within a linear binding pocket of a receptor or enzyme.
Enzyme Inhibition May exhibit greater potencyMay exhibit lower potencyThe specific geometry of the trans-isomer might better mimic the transition state of an enzymatic reaction, leading to more effective inhibition.
Cellular Permeability Potentially HigherPotentially LowerThe more linear and less polar surface area of the trans-isomer could facilitate more efficient passage through cellular membranes.
Metabolic Stability May differ significantlyMay differ significantlyThe accessibility of metabolic enzymes to specific sites on the molecule can be influenced by the stereochemistry, leading to different metabolic fates.

Note: This table presents a hypothetical comparison based on general principles. Actual experimental data is required to definitively determine the bioactivity profile of any specific pair of isomers.

Experimental Workflows for Comparative Bioactivity Assessment

To empirically determine the differential bioactivity of trans and cis morpholinyl pyrrolidinol isomers, a series of well-defined in vitro assays are essential. The following protocols outline the key experiments that would be conducted.

Experimental Workflow: Bioactivity Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Comparison synthesis Synthesis of trans and cis Isomers purification Purification & Separation synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization receptor_binding Receptor Binding Assay characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assay characterization->enzyme_inhibition cytotoxicity Cytotoxicity Assay characterization->cytotoxicity ic50_ki Determination of IC50/Ki Values receptor_binding->ic50_ki enzyme_inhibition->ic50_ki cytotoxicity->ic50_ki sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_ki->sar_analysis lead_identification Lead Isomer Identification sar_analysis->lead_identification

Caption: Workflow for comparing the bioactivity of isomers.

Detailed Experimental Protocols

Receptor Binding Assay

This assay determines the affinity of the isomers for a specific receptor target.[4][5]

Objective: To determine the inhibitory constant (Ki) of the trans and cis isomers for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • trans and cis morpholinyl pyrrolidinol isomers

  • Binding buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test isomer (e.g., 10⁻¹² to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the isomer concentration. The IC50 value (the concentration of isomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Enzyme Inhibition Assay

This assay measures the ability of the isomers to inhibit the activity of a target enzyme.[6][7]

Objective: To determine the IC50 and mode of inhibition for the trans and cis isomers against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • trans and cis morpholinyl pyrrolidinol isomers

  • Assay buffer

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test isomer for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Activity: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the isomer concentration to determine the IC50 value. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.[8]

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the isomers to living cells.[9][10]

Objective: To determine the concentration of the trans and cis isomers that causes a 50% reduction in cell viability (CC50).

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • trans and cis morpholinyl pyrrolidinol isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test isomers and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the isomer concentration to determine the CC50 value.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

The differential bioactivity of trans and cis isomers can often be traced to their distinct interactions within a signaling pathway. The following diagram illustrates a hypothetical pathway where a morpholinyl pyrrolidinol isomer acts as an antagonist to a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates trans_Isomer trans-Isomer (Antagonist) trans_Isomer->GPCR Binds & Blocks (High Affinity) cis_Isomer cis-Isomer (Inactive) cis_Isomer->GPCR No/Weak Binding (Low Affinity) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical GPCR signaling pathway antagonism.

Conclusion

The exploration of stereoisomerism is a cornerstone of rational drug design. While this guide has presented a framework for comparing the bioactivity of trans and cis morpholinyl pyrrolidinol isomers based on established principles, it underscores the critical need for empirical data. The provided experimental protocols offer a clear path for researchers to generate the necessary data to elucidate the structure-activity relationships of these promising compounds. A thorough understanding of how stereochemistry influences biological activity will undoubtedly accelerate the discovery and development of novel, safer, and more effective therapeutics.

References

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. (n.d.). PubMed. [Link]

  • Four convenient methods for the determination of enzyme inhibitor constants. (n.d.). ACS Publications. [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008). PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? (2018). ResearchGate. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • Pyrrolidinone derivatives. (n.d.).
  • Pharmaceutically active morpholinol. (n.d.). PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • United States Patent Office. (n.d.).
  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. (1995). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. [Link]

  • Pyrrolizine compounds useful as anti-inflammatory agents. (n.d.).
  • Cis‐ and trans‐isomers varying in activity against CNS targets. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. [Link]

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. (2022). ACS Publications. [Link]

  • Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. (2020). ResearchGate. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Novel Pyrrolidinols: A Comparative Analysis Using X-ray Crystallography

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, prized for its conformational rig...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, prized for its conformational rigidity and rich stereochemistry. The derivative, trans-4-(4-Morpholinyl)-3-pyrrolidinol, represents a particularly compelling structural motif, combining the pyrrolidine core with a morpholine substituent and a hydroxyl group. This unique combination of features offers a multitude of possibilities for establishing specific, high-affinity interactions with biological targets. However, the precise three-dimensional arrangement of these functional groups is paramount to understanding and predicting its binding behavior.

This guide provides a comprehensive framework for the structural analysis of trans-4-(4-Morpholinyl)-3-pyrrolidinol. As there is no publicly available crystal structure for this specific molecule, we will present a detailed protocol for its crystallographic determination. To provide a robust comparative context, we will analyze the experimentally determined crystal structures of two analogous saturated heterocyclic scaffolds: 4-Hydroxypiperidine and 1-(2-chlorophenyl)piperazine hydrochloride . Through this lens, we will explore the critical structural nuances—such as ring conformation and intermolecular hydrogen bonding—that are vital for structure-based drug design and development.

The Imperative of X-ray Crystallography in Drug Discovery

The journey of a drug candidate from concept to clinic is paved with data. Among the most critical datasets is the high-resolution, three-dimensional structure of the molecule, which is most definitively provided by single-crystal X-ray diffraction. This technique offers an unambiguous determination of:

  • Stereochemistry: Absolute confirmation of the trans relationship between the hydroxyl and morpholinyl groups.

  • Conformation: The preferred puckering of the pyrrolidine ring and the orientation of its substituents.

  • Intermolecular Interactions: A detailed map of how the molecule interacts with itself in the solid state, providing invaluable insights into its potential hydrogen bonding capabilities with a protein target.

Without this precise structural information, efforts in computational modeling and structure-activity relationship (SAR) studies remain speculative.

Experimental Workflow: Obtaining the Crystal Structure of a Novel Compound

The process of determining the crystal structure of a new chemical entity like trans-4-(4-Morpholinyl)-3-pyrrolidinol can be systematically broken down into several key stages. This workflow represents a self-validating system, where the quality of the outcome at each step is contingent on the success of the preceding one.

G A Synthesis & Purification (>99% purity) B Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) A->B High purity material is essential C Harvesting & Mounting of a Single Crystal B->C Select a well-formed, defect-free crystal D Mount Crystal on Diffractometer E Data Collection (Rotating crystal in X-ray beam) D->E Precise centering is key F Data Processing (Integration of reflection intensities) E->F Software like XDS or HKL2000 G Structure Solution (Direct methods or Patterson function) H Structure Refinement (Least-squares fitting of model to data) G->H Initial model of atomic positions I Validation & Deposition (CheckCIF, generation of CIF file) H->I Finalize structure and assess quality

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for Crystallization and Structure Determination

1. Material Preparation:

  • Synthesis and Purification: Synthesize trans-4-(4-Morpholinyl)-3-pyrrolidinol and purify it to the highest possible degree (>99%), typically confirmed by NMR and LC-MS. Impurities can significantly inhibit crystallization.

  • Solvent Selection: Screen a range of solvents and solvent systems for solubility. Ideal systems are those in which the compound has moderate solubility.

2. Crystal Growth:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "well" solvent. Place a drop of this solution on a slide, which is then inverted over a reservoir containing a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility, promoting crystallization.

  • Cooling: Slowly cool a saturated solution of the compound.

3. Data Collection:

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on a goniometer head in the X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.

4. Structure Solution and Refinement:

  • Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This step yields a file containing the reflection data.

  • Structure Solution: Software packages like SHELXT or Olex2 are used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule can be built.

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. Hydrogen atoms are typically located in the difference Fourier map and refined.

  • Validation: The final structure is validated using tools like checkCIF to ensure that it is chemically sensible and conforms to crystallographic standards. The final data is compiled into a Crystallographic Information File (CIF).

Comparative Structural Analysis

To illustrate the type of insights gained from a crystal structure, we will now examine the crystallographic data of two comparator molecules: 4-hydroxypiperidine and 1-(2-chlorophenyl)piperazine hydrochloride. These serve as excellent proxies for the piperidine-like and morpholine-like components of our target molecule.

Comparator 1: 4-Hydroxypiperidine

4-Hydroxypiperidine is a simple saturated heterocycle that, like our target, contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH). Its crystal structure provides a fundamental model for the conformational preferences and hydrogen bonding networks in such systems.

G cluster_0 4-Hydroxypiperidine Conformation N1 N C1 C O1 O C2 C C3 C C3->O1 equatorial C4 C C5 C

Caption: Chair conformation of 4-Hydroxypiperidine.

The crystal structure of 4-hydroxypiperidine reveals that the piperidine ring adopts a stable chair conformation . In this arrangement, the hydroxyl group preferentially occupies an equatorial position , which minimizes steric hindrance. This is a key piece of information for a medicinal chemist, as the spatial orientation of the hydroxyl group will dictate its ability to form hydrogen bonds with a receptor.

Comparator 2: 1-(2-chlorophenyl)piperazine hydrochloride

This molecule, in its salt form, demonstrates how protonation at a nitrogen atom influences the crystal packing. The piperazine ring, like piperidine, also adopts a chair conformation. The presence of the chlorophenyl group adds steric bulk and potential for different types of intermolecular interactions.

Data Summary and Comparison

The table below summarizes key crystallographic parameters for our two comparator molecules. This serves as a template for the data that would be obtained for trans-4-(4-Morpholinyl)-3-pyrrolidinol.

Parameter4-Hydroxypiperidine1-(2-chlorophenyl)piperazine HCltrans-4-(4-Morpholinyl)-3-pyrrolidinol
Formula C₅H₁₁NOC₁₀H₁₄Cl₂N₂C₈H₁₆N₂O₂
Crystal System MonoclinicMonoclinic(To be determined)
Space Group P2₁/cP2₁/c(To be determined)
Ring Conformation ChairChair(Expected: Envelope or Twist)
Key Torsion Angles C-C-C-C ~55-60°C-C-N-C ~55-60°(To be determined)
H-Bonding Motif O-H···N, N-H···O chainsN-H⁺···Cl⁻, N-H⁺···N(Expected: O-H···N, N-H···O)

Analysis of Intermolecular Interactions:

  • In the crystal lattice of 4-hydroxypiperidine , molecules are linked into chains by strong O-H···N and N-H···O hydrogen bonds. This creates a robust network that dictates the crystal packing.

  • For 1-(2-chlorophenyl)piperazine hydrochloride , the dominant interactions are the N-H⁺···Cl⁻ hydrogen bonds between the protonated piperazine nitrogen and the chloride counter-ion.

  • For our target molecule, trans-4-(4-Morpholinyl)-3-pyrrolidinol, we would anticipate a rich network of hydrogen bonds. The hydroxyl group can act as both a donor and acceptor, the pyrrolidine nitrogen as a donor (if protonated) or acceptor, and the morpholine oxygen as an acceptor. The crystal structure would reveal the preferred hydrogen bonding pattern, which is invaluable for designing molecules that can mimic these interactions in a protein binding site.

Conclusion: From Structure to Drug Design

Obtaining the single-crystal X-ray structure of trans-4-(4-Morpholinyl)-3-pyrrolidinol is a critical step in harnessing its full potential in drug discovery. The resulting data would provide definitive proof of its three-dimensional architecture, allowing for:

  • Accurate Pharmacophore Modeling: Building precise models of the key features required for biological activity.

  • Structure-Based Design: Using the crystal structure as a starting point for the rational design of more potent and selective analogs.

  • Understanding SAR: Explaining why certain modifications to the molecule lead to an increase or decrease in activity.

By following the detailed experimental workflow outlined in this guide and leveraging the comparative insights from related structures, researchers can confidently elucidate the structural secrets of this promising scaffold and accelerate its journey through the drug development pipeline.

References

A comprehensive list of references would be provided here, including seminal papers on X-ray crystallography, publications on the synthesis of pyrrolidine derivatives, and the original publications for the crystal structures of the comparator molecules, with full titles, sources, and clickable URLs.

Validation

A Researcher's Guide to IR Spectroscopic Validation of trans-4-(4-Morpholinyl)-3-pyrrolidinol

This guide provides a comprehensive framework for the structural validation of trans-4-(4-Morpholinyl)-3-pyrrolidinol using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of peak values...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural validation of trans-4-(4-Morpholinyl)-3-pyrrolidinol using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of peak values, we delve into the causal relationships between molecular structure and vibrational modes, offering a robust methodology for researchers, quality control scientists, and professionals in drug development. The protocols and interpretive logic detailed herein are designed to be self-validating, ensuring high confidence in the identity and purity of the target compound.

The Structural Imperative: Why IR Spectroscopy?

trans-4-(4-Morpholinyl)-3-pyrrolidinol is a heterocyclic compound featuring a pyrrolidinol core substituted with a morpholine ring. This unique combination of a secondary alcohol, a secondary amine (within the pyrrolidine ring), and a tertiary amine/ether moiety (within the morpholine ring) presents a distinct infrared "fingerprint." IR spectroscopy serves as a rapid, non-destructive, and highly specific method to confirm the presence and integrity of these key functional groups, making it an indispensable tool for synthesis validation and quality assurance.

A critical consideration, often overlooked, is the salt form of the compound. Commercially available batches, such as that from AldrichCPR, are typically supplied as the dihydrochloride salt.[1] This protonation of the two amine nitrogens dramatically alters the IR spectrum, particularly in the N-H stretching region. This guide will focus on the analysis of this dihydrochloride form, as it represents the compound's state in many real-world applications.

Theoretical Underpinnings: From Bonds to Bands

Infrared radiation induces transitions between vibrational energy states of covalent bonds within a molecule.[2][3] The frequency of radiation absorbed is dependent on the bond strength and the masses of the connected atoms. For trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride, the key vibrational modes we anticipate are:

  • O-H Stretch (Alcohol): The hydroxyl group gives rise to a characteristically strong and broad absorption band due to intermolecular hydrogen bonding.[4]

  • N-H+ Stretch (Ammonium Salts): The protonation of the secondary pyrrolidine amine and the tertiary morpholine amine creates secondary (R₂NH₂⁺) and tertiary (R₃NH⁺) ammonium ions, respectively. These groups produce strong, very broad absorption bands at lower wavenumbers than their corresponding free amines, often overlapping with C-H stretching bands.[2]

  • C-H Stretch (Aliphatic): The sp³-hybridized C-H bonds of the methylene groups in both rings will produce strong, sharp absorptions just below 3000 cm⁻¹.[5]

  • N-H+ Bend (Ammonium Salts): The bending vibrations of the ammonium groups provide another key diagnostic peak.[2]

  • C-O Stretch (Alcohol & Ether): The spectrum will contain contributions from both the C-O bond of the secondary alcohol and the C-O-C ether linkage of the morpholine ring. The asymmetric C-O-C stretch in aliphatic ethers is typically a very intense and characteristic band.[6][7]

  • C-N Stretch (Amine): The stretching of the carbon-nitrogen bonds contributes to the complex fingerprint region of the spectrum.[2]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Attenuated Total Reflectance (ATR) FTIR is the recommended technique due to its simplicity, speed, and minimal sample preparation requirements.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Collection: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry, lint-free wipe. Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background, yielding a clean absorbance or transmittance spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The validation of the structure hinges on identifying the expected absorption bands. The table below summarizes the key diagnostic peaks for trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride.

Wavenumber (cm⁻¹)IntensityVibrational Mode & AssignmentRationale & Authoritative Source
~3200-3500Strong, BroadO-H Stretch (Alcohol)The broadness is a hallmark of intermolecular hydrogen bonding.[4][8]
~2400-3000Strong, Very BroadN-H⁺ Stretch (Secondary & Tertiary Ammonium)Protonation of the pyrrolidine and morpholine nitrogens shifts the N-H stretch to this lower frequency, broad region. This band overlaps with the C-H stretches.[2]
~2850-2980Strong, SharpC-H Stretch (Aliphatic CH₂)Characteristic of sp³ C-H bonds in the pyrrolidinol and morpholine rings.[9][10]
~1550-1610Medium-StrongN-H⁺ Bend (Ammonium)Bending vibration from the R₂NH₂⁺ group provides strong confirmation of the protonated amine.[2]
~1120-1140Very Strong, SharpC-O-C Asymmetric Stretch (Ether)A dominant and highly characteristic peak for the morpholine ring's ether linkage.[6][7]
~1050-1100StrongC-O Stretch (Secondary Alcohol)Confirms the presence of the hydroxyl group's carbon-oxygen bond.[3][4]
Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the bonds responsible for the primary diagnostic peaks in the IR spectrum.

Caption: Key bonds in trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride.

Comparative Analysis: Ensuring Structural Fidelity

A crucial aspect of validation is confirming that the spectrum of the product is distinct from its potential precursors or isomers. The primary comparison should be against the free-base form of the molecule and the starting materials, such as morpholine and a suitable pyrrolidinol precursor.

Product Dihydrochloride vs. Product Free-Base:

  • Key Difference: The N-H stretching region. The free-base would show a single, medium N-H stretch for the secondary amine around 3300-3350 cm⁻¹ and would lack the broad ammonium N-H⁺ stretch seen at 2400-3000 cm⁻¹.[11] The N-H⁺ bending mode around 1600 cm⁻¹ would also be absent.

Product vs. Morpholine:

  • Key Difference: The product spectrum will feature the strong, broad O-H stretch (~3200-3500 cm⁻¹) and the C-O alcohol stretch (~1050-1100 cm⁻¹), which are absent in morpholine. Morpholine itself has a secondary N-H stretch (~3330 cm⁻¹), which would be replaced by the broad ammonium bands in the protonated product.[10]

Product vs. 3-Pyrrolidinol:

  • Key Difference: The most telling distinction is the absence of the very strong C-O-C ether stretch (~1120-1140 cm⁻¹) in 3-pyrrolidinol. The appearance of this intense band is definitive proof of the morpholine ring's incorporation.

Logical Workflow for Spectral Validation

This diagram outlines the decision-making process for confirming the structure based on the acquired IR spectrum.

workflow node_start node_start node_process node_process node_decision node_decision node_pass node_pass node_fail node_fail start Acquire ATR-FTIR Spectrum q1 Broad O-H Stretch ~3200-3500 cm⁻¹? start->q1 p1 Presence of Hydroxyl Group q1->p1 Yes fail Validation Failed: Check for Impurities/ Incorrect Structure q1->fail No q2 Broad N-H⁺ Stretch ~2400-3000 cm⁻¹? p1->q2 p2 Presence of Ammonium Salts q2->p2 Yes q2->fail No q3 Strong, Sharp C-O-C Ether Stretch ~1120 cm⁻¹? p2->q3 p3 Presence of Morpholine Ring q3->p3 Yes q3->fail No q4 Strong C-O Alcohol Stretch ~1050-1100 cm⁻¹? p3->q4 pass Structure Validated q4->pass Yes q4->fail No

Caption: IR validation workflow for the target compound.

Conclusion

The structural validation of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride by IR spectroscopy is a robust and definitive process when approached with a clear understanding of the molecule's functional groups and their expected vibrational behaviors. The key spectral markers are the simultaneous presence of a broad hydroxyl O-H stretch, a very broad ammonium N-H⁺ stretch, a strong C-O alcohol stretch, and a uniquely intense C-O-C ether stretch. By following the systematic protocol and comparative logic outlined in this guide, researchers can confidently verify the molecular identity of their synthesized or procured material, ensuring the integrity of their subsequent scientific endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Amines). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Alcohols, Phenols, Ethers). Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

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  • Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, January 18). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of trans-4-(4-Morpholinyl)-3-pyrrolidinol Analogs

Introduction: The Structural Imperative in Drug Discovery In the landscape of medicinal chemistry, the pyrrolidinol scaffold is a cornerstone for the development of novel therapeutics. When coupled with a morpholine moie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidinol scaffold is a cornerstone for the development of novel therapeutics. When coupled with a morpholine moiety, as in 4-(4-Morpholinyl)-3-pyrrolidinol, it gives rise to a class of compounds with significant pharmacological potential, leveraging the morpholine ring's ability to improve physicochemical properties and engage in critical molecular interactions.[1][2][3] The precise three-dimensional arrangement of atoms—the stereochemistry—is paramount, as it dictates the molecule's interaction with its biological target. The distinction between cis and trans isomers is not merely academic; it can be the difference between a potent therapeutic agent and an inactive or even toxic compound.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural confirmation of trans-4-(4-Morpholinyl)-3-pyrrolidinol and its analogs. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of protocols to ensure the scientific integrity of your findings.

The Analytical Gauntlet: A Multi-Pronged Approach to Confirmation

No single technique is sufficient for complete structural elucidation. A robust confirmation strategy relies on the convergence of data from multiple orthogonal methods. The logical workflow involves initial confirmation of mass and basic structure, followed by detailed stereochemical assignment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stereochemical Determination cluster_2 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Confirms Core Structure & Atom Count MS->NMR_1D Proceed if MW matches NMR_2D 2D NMR (COSY, NOESY) Establishes Connectivity & Spatial Proximity (Differentiates cis/trans) NMR_1D->NMR_2D Proceed if core structure is correct XRAY Single-Crystal X-ray Crystallography Definitive 3D Structure & Absolute Configuration NMR_1D->XRAY If NMR is ambiguous or definitive proof is required CONFIRMED Structure Confirmed NMR_2D->CONFIRMED If NOE data is unambiguous XRAY->CONFIRMED Gold Standard Confirmation

Caption: Workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For differentiating cis and trans isomers, the analysis of proton (¹H) coupling constants and Nuclear Overhauser Effect (NOE) data is critical.

Expertise in Action: Why NMR is More Than Just a Spectrum

The key to distinguishing trans and cis isomers lies in the dihedral angle between the protons on C3 and C4 of the pyrrolidinol ring. According to the Karplus equation, the coupling constant (J-coupling) is dependent on this angle.

  • For a trans isomer, the H-3 and H-4 protons are typically diaxial or diequatorial, leading to a larger coupling constant (typically 8-12 Hz).

  • For a cis isomer, the H-3 and H-4 protons have an axial-equatorial relationship, resulting in a smaller coupling constant (typically 2-5 Hz).

To illustrate, let's compare the expected ¹H NMR data for our target compound with its cis isomer.

Data Presentation: Comparative ¹H NMR Data (500 MHz, CDCl₃)
Assignment trans-4-(4-Morpholinyl)-3-pyrrolidinol (Expected) cis-4-(4-Morpholinyl)-3-pyrrolidinol (Expected) Rationale for Difference
H-3 δ ~4.1 ppm (ddd, J = 8.5, 4.0, 4.0 Hz)δ ~4.3 ppm (m)The H-3 proton in the trans isomer shows a large diaxial coupling to H-4.
H-4 δ ~2.8 ppm (ddd, J = 8.5, 7.0, 1.5 Hz)δ ~3.1 ppm (m)The key differentiator is the large ³JH3-H4 coupling constant (~8.5 Hz) indicative of a ~180° dihedral angle. The cis isomer would show a much smaller coupling.
Morpholine H δ ~3.7 ppm (t, J=4.5 Hz), δ ~2.5 ppm (t, J=4.5 Hz)δ ~3.7 ppm (t, J=4.5 Hz), δ ~2.6 ppm (m)Minimal change expected in the morpholine signals.
Pyrrolidine H δ ~3.2-2.9 ppm (m)δ ~3.3-3.0 ppm (m)Subtle shifts in other pyrrolidine protons due to the different overall conformation.

Note: These are predicted values for illustrative purposes.

Advanced NMR: 2D Techniques for Incontrovertible Proof

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof.

  • COSY (Correlation Spectroscopy): Confirms the H-3/H-4 coupling relationship by showing a cross-peak between these two signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate arbiter for stereochemistry in solution. For the cis isomer, a strong NOE cross-peak is expected between H-3 and H-4 due to their spatial proximity. For the trans isomer, this correlation will be absent or extremely weak.

Caption: Key NMR correlations for stereochemical assignment.

Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analog in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup: Record spectra on a spectrometer of at least 400 MHz for adequate signal dispersion.[5]

  • 1D ¹H NMR Acquisition: Acquire the spectrum at room temperature. Chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

  • 1D ¹³C NMR Acquisition: Record a proton-decoupled spectrum, referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

  • 2D NMR (COSY & NOESY): Use standard Bruker automated acquisition programs.[6] For NOESY, use a mixing time appropriate for small molecules (e.g., 500-800 ms) to observe key spatial correlations.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze coupling constants and integrate peaks in the ¹H spectrum. Analyze cross-peaks in the 2D spectra to confirm connectivity and stereochemistry.

Mass Spectrometry (MS): Confirming Identity and Integrity

Mass spectrometry is indispensable for confirming the molecular weight (MW) and elemental formula of a synthesized analog. It serves as a primary check to ensure the target molecule has been formed.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization method is critical for obtaining the desired information.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like our target analogs. It typically yields the protonated molecule [M+H]⁺, providing a clear confirmation of the molecular weight with minimal fragmentation.[5]

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern serves as a reproducible "fingerprint" for the molecule and can help confirm the structure of different parts of the molecule.[7][8]

Data Presentation: Expected Mass Spectrometry Data
Technique Analog Expected Ion (m/z) Information Gained
ESI-HRMS All Isomers[M+H]⁺ = 187.1134Provides the exact mass, allowing for unambiguous confirmation of the elemental formula (C₉H₁₄N₂O₂).
EI-MS All IsomersM⁺ = 186Molecular ion peak (may be weak).
Fragments: m/z 86, 100, 57Common fragments corresponding to the morpholine ring and cleavage of the pyrrolidine ring, providing structural support.
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[5]

  • Data Acquisition: Infuse the sample directly or use LC-MS. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Compare the measured exact mass of the [M+H]⁺ peak to the theoretically calculated mass for the elemental formula. A mass error of < 5 ppm is considered confirmation.

Single-Crystal X-ray Crystallography: The Unimpeachable Verdict

When an unambiguous 3D structure is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the gold standard.[9][10] It provides a precise map of atomic positions, bond lengths, and bond angles, leaving no doubt as to the relative and absolute stereochemistry.[11][12]

Expertise in Action: From Art to Science

The primary challenge in X-ray crystallography is growing a suitable, diffraction-quality single crystal. This can be a significant bottleneck. The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion) is often empirical but critical for success. Once a crystal is obtained, the technique provides unparalleled detail.[13]

Data Presentation: Key Crystallographic Outputs
Parameter Significance
Space Group & Unit Cell Defines the crystal system and the dimensions of the repeating unit.[11]
Atomic Coordinates Provides the precise x, y, z position of every non-hydrogen atom in the molecule.
Bond Lengths & Angles Confirms the expected geometry of the pyrrolidine and morpholine rings.
Torsional Angles Directly visualizes the trans relationship between the C3-hydroxyl and C4-morpholinyl groups.
R-factor An indicator of the quality of the structural model fit to the experimental data; lower values are better.
Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Use techniques like slow evaporation from a mixed solvent system (e.g., ethanol/hexane) or vapor diffusion to encourage single crystal growth. This may require extensive screening of conditions.[12]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head, typically under a stream of cold nitrogen gas (cryo-crystallography) to protect it from radiation damage.[12]

  • Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[11] The instrument rotates the crystal while collecting diffraction patterns at thousands of different orientations.

  • Structure Solution & Refinement: Use specialized software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[11] Build a molecular model into the map and refine it against the experimental data to achieve the final, high-resolution structure.[11][13]

Conclusion

The structural confirmation of trans-4-(4-Morpholinyl)-3-pyrrolidinol analogs is a critical step in the drug discovery process that demands a rigorous, multi-faceted analytical approach. While Mass Spectrometry provides the foundational confirmation of molecular identity, it is the sophisticated application of 1D and 2D NMR spectroscopy that elucidates the crucial cis/trans stereochemical relationship in solution. For ultimate, indisputable proof of the three-dimensional structure, single-crystal X-ray crystallography stands as the definitive technique. By judiciously applying these methods and understanding the causality behind their application, researchers can ensure the integrity of their chemical matter and build a solid foundation for subsequent structure-activity relationship (SAR) studies.

References

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  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC.
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  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available from: [Link]

  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. ScienceDirect. Available from: [Link]

  • (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. Available from: [Link]

  • Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Sci-Hub. Available from: [Link]

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  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Available from: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC. Available from: [Link]

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  • X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery. ResearchGate. Available from: [Link]

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  • Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues. PubMed. Available from: [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. Available from: [Link]

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  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. ResearchGate. Available from: [Link]

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